molecular formula C19H24O3 B198517 Biondinin C CAS No. 55511-08-5

Biondinin C

货号: B198517
CAS 编号: 55511-08-5
分子量: 300.4 g/mol
InChI 键: QDCGSCBAIQIGDY-NPEXALCXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Biondinin C is a cinnamate ester.
This compound has been reported in Magnolia compressa, Schkuhria schkuhrioides, and other organisms with data available.
structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O3/c1-18(2)14-10-11-19(18,3)16(12-14)22-17(21)9-6-13-4-7-15(20)8-5-13/h4-9,14,16,20H,10-12H2,1-3H3/b9-6+/t14-,16+,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCGSCBAIQIGDY-NPEXALCXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)OC(=O)C=CC3=CC=C(C=C3)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C1(C)C)C[C@H]2OC(=O)/C=C/C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55511-08-5
Record name Bornyl p-coumarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055511085
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

Technical Guide: Isolation of Neolignans from Illicium simonsii Fruits with a Focus on Biondinin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fruits of Illicium simonsii, a plant from the Illiciaceae family, are a rich source of various bioactive secondary metabolites.[1] Phytochemical investigations have revealed a diverse array of compounds, including flavonoids, monoterpenoids, sesquiterpenoids, and notably, a variety of lignans (B1203133) and neolignans.[1] These compounds have garnered significant interest due to their potential pharmacological activities. Among the compounds reported to be isolated from Illicium simonsii fruits is Biondinin C, a monoterpenoid. While the specific details of its isolation and biological activity are not extensively documented in publicly available literature, this guide provides a comprehensive, representative protocol for the isolation of neolignans, the class of compounds to which this compound likely belongs, from the fruits of Illicium simonsii.

This technical guide synthesizes methodologies reported for the successful isolation of various neolignans from this plant source, offering a robust framework for researchers aiming to isolate this compound or other similar compounds. The protocols detailed below are based on established phytochemical extraction and purification techniques.

Experimental Protocols

The isolation of neolignans from Illicium simonsii fruits is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocol is a composite methodology derived from successful isolation of similar compounds from the same plant material.

Plant Material Collection and Preparation
  • Collection: The fruits of Illicium simonsii should be collected at maturity.

  • Authentication: A voucher specimen should be deposited in a recognized herbarium for botanical identification and future reference.

  • Preparation: The collected fruits are air-dried in the shade and then ground into a coarse powder to increase the surface area for efficient extraction.

Extraction
  • Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent. A common and effective method is maceration or Soxhlet extraction using 95% ethanol (B145695).

    • Protocol:

      • Place the powdered fruits of Illicium simonsii in a large vessel.

      • Add 95% ethanol in a 1:10 (w/v) ratio.

      • Macerate at room temperature for 24-48 hours with occasional stirring.

      • Filter the extract and repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

      • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

Fractionation of the Crude Extract

The crude ethanol extract is a complex mixture and requires fractionation to separate compounds based on their polarity.

  • Liquid-Liquid Partitioning:

    • Protocol:

      • Suspend the crude ethanol extract in water.

      • Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol.

      • Collect each fraction separately and concentrate them to dryness under reduced pressure. The neolignans are typically expected to be enriched in the ethyl acetate fraction.

Chromatographic Purification

The ethyl acetate fraction, being rich in neolignans, is subjected to a series of chromatographic techniques for the isolation of pure compounds.

  • Silica (B1680970) Gel Column Chromatography:

    • Protocol:

      • Pack a glass column with silica gel (100-200 mesh) slurried in a non-polar solvent (e.g., petroleum ether or hexane).

      • Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the prepared column.

      • Elute the column with a gradient of solvents, typically starting with 100% petroleum ether and gradually increasing the polarity by adding ethyl acetate.

      • Collect fractions of a fixed volume and monitor them by thin-layer chromatography (TLC).

      • Combine fractions with similar TLC profiles.

  • ODS Column Chromatography (Reversed-Phase):

    • Protocol:

      • Further purify the fractions obtained from the silica gel column using a reversed-phase ODS (C18) column.

      • Elute the column with a gradient of methanol (B129727) and water, starting with a higher concentration of water and gradually increasing the methanol concentration.

      • Collect and monitor fractions as described above.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Protocol:

      • Perform the final purification of the semi-pure fractions by preparative HPLC on a C18 column.

      • Use an isocratic or gradient elution with a mobile phase consisting of methanol-water or acetonitrile-water.

      • Monitor the eluent with a UV detector at a suitable wavelength (e.g., 254 nm or 280 nm) to collect the peaks corresponding to pure compounds.

      • The purity of the isolated compound (this compound) should be confirmed by analytical HPLC.

Data Presentation

While specific quantitative data for the isolation of this compound is not available in the reviewed literature, the following table provides a representative summary of the types of data that should be collected and presented for a typical neolignan isolation from Illicium simonsii fruits.

ParameterRepresentative Value/DataSource/Method
Starting Material Dried, powdered fruits of Illicium simonsiiPlant Collection
Weight of Starting Material 10 kg-
Crude Extract Yield (95% EtOH) 1.2 kg (12%)Rotary Evaporation
Ethyl Acetate Fraction Yield 300 g (3%)Liquid-Liquid Partitioning
Yield of Purified Neolignan 50-200 mgPreparative HPLC
Purity of Final Compound >98%Analytical HPLC
Molecular Formula To be determinedHR-ESI-MS
¹H NMR Data Chemical shifts (δ) in ppm, coupling constants (J) in HzNMR Spectroscopy
¹³C NMR Data Chemical shifts (δ) in ppmNMR Spectroscopy

Mandatory Visualization

Experimental Workflow for Neolignan Isolation

experimental_workflow start Dried Fruits of Illicium simonsii extraction Extraction with 95% Ethanol start->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 crude_extract Crude Ethanol Extract concentration1->crude_extract fractionation Liquid-Liquid Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) crude_extract->fractionation ea_fraction Ethyl Acetate Fraction fractionation->ea_fraction silica_gel Silica Gel Column Chromatography ea_fraction->silica_gel ods_column ODS Column Chromatography silica_gel->ods_column prep_hplc Preparative HPLC ods_column->prep_hplc pure_compound Pure this compound / Neolignan prep_hplc->pure_compound analysis Structure Elucidation (NMR, MS) & Purity Check (HPLC) pure_compound->analysis

References

Biondinin C: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biondinin C is a neolignan, a class of natural phenols, that has been isolated from plants of the Illicium genus. As a member of this structurally diverse family of compounds, this compound has garnered interest within the scientific community for its potential biological activities. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, alongside available information regarding its biological effects and the experimental methodologies used in its study.

Physical and Chemical Properties

The fundamental physicochemical properties of this compound are summarized below. While some specific experimental values such as melting and boiling points are not extensively reported in publicly available literature, the existing data provides a foundational understanding of the compound.

PropertyValueSource
CAS Number 55511-08-5N/A
Molecular Formula C₁₉H₂₄O₃N/A
Molecular Weight 300.4 g/mol N/A
Physical Description Oil or PowderN/A
Solubility Soluble in Chloroform, Dichloromethane, Dimethyl Sulfoxide (DMSO), Ethyl Acetate, and Acetone.N/A
Storage Store at 2-8°C, protected from air and light. For long-term storage, refrigeration or freezing is recommended.N/A

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to exhibit signals corresponding to aromatic protons, methoxy (B1213986) groups, and protons of the propyl side chains. The chemical shifts and coupling constants of these signals would be instrumental in determining the substitution pattern on the aromatic rings and the conformation of the side chains.

  • ¹³C NMR: The carbon-13 NMR spectrum would provide information on the number of distinct carbon environments within the molecule. Characteristic signals for aromatic carbons, methoxy carbons, and aliphatic carbons of the side chains would be observed.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would likely display characteristic absorption bands for:

  • O-H stretching (if a hydroxyl group is present)

  • C-H stretching (aromatic and aliphatic)

  • C=C stretching (aromatic ring)

  • C-O stretching (ether and alcohol functionalities)

Mass Spectrometry (MS)

Mass spectrometry would be employed to determine the exact molecular weight and fragmentation pattern of this compound. The molecular ion peak ([M]⁺) would confirm the molecular formula, and the fragmentation pattern would offer valuable clues about the compound's structure and the connectivity of its functional groups.

Biological Activity and Signaling Pathways

The biological activities of many neolignans have been extensively studied, revealing a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties. However, specific studies detailing the biological activity and underlying signaling pathways of this compound are limited in the currently available scientific literature.

Further research is required to elucidate the specific molecular targets and mechanisms of action of this compound. Should such studies be undertaken, a potential workflow for investigating its impact on cellular signaling is outlined below.

experimental_workflow cluster_invitro In Vitro Studies cluster_pathway Signaling Pathway Analysis cluster_invivo In Vivo Studies cell_lines Target Cell Lines treatment This compound Treatment cell_lines->treatment viability Cell Viability Assays (MTT, etc.) treatment->viability biochemical Biochemical Assays (e.g., ELISA for cytokine levels) treatment->biochemical western_blot Western Blot Analysis (Protein Expression) treatment->western_blot qpcr qPCR Analysis (Gene Expression) treatment->qpcr pathway_id Identification of Modulated Pathways western_blot->pathway_id qpcr->pathway_id target_validation Target Validation (e.g., siRNA, inhibitors) pathway_id->target_validation pathway_mapping Pathway Mapping target_validation->pathway_mapping animal_model Animal Model of Disease pathway_mapping->animal_model administration This compound Administration animal_model->administration efficacy Evaluation of Efficacy administration->efficacy toxicity Toxicology Studies administration->toxicity

Caption: A generalized workflow for investigating the biological activity and signaling pathways of a natural product like this compound.

Experimental Protocols

Detailed experimental protocols for the isolation and purification of this compound would typically involve chromatographic techniques. A general procedure is outlined below.

Extraction and Isolation
  • Extraction: The plant material (e.g., from Illicium species) is typically dried, powdered, and extracted with a suitable organic solvent such as methanol (B129727) or ethanol.

  • Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

  • Chromatographic Purification: The fractions containing the compounds of interest are further purified using a combination of chromatographic techniques, which may include:

    • Silica gel column chromatography

    • Sephadex LH-20 column chromatography

    • Preparative High-Performance Liquid Chromatography (HPLC)

The workflow for a typical isolation and purification process can be visualized as follows:

isolation_workflow plant_material Dried & Powdered Plant Material extraction Solvent Extraction (e.g., Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Solvent Partitioning crude_extract->fractionation fractions Hexane, Ethyl Acetate, n-Butanol Fractions fractionation->fractions column_chrom Column Chromatography (Silica Gel, Sephadex LH-20) fractions->column_chrom semi_pure Semi-pure Fractions column_chrom->semi_pure prep_hplc Preparative HPLC semi_pure->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: A generalized workflow for the extraction and isolation of this compound from a plant source.

Conclusion

This compound represents a natural product with potential for further scientific investigation. This guide has synthesized the currently available data on its physical and chemical properties. However, a clear gap exists in the literature regarding its specific biological activities, mechanisms of action, and detailed spectral characterization. Future research efforts are warranted to fully elucidate the pharmacological potential of this neolignan and to populate the missing data fields, which will be crucial for any potential drug development endeavors.

Biondinin C CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biondinin C is a natural product isolated from the fruits of Illicium simonsii. While the chemical properties of this compound have been characterized, extensive research into its biological activities and potential therapeutic applications is not yet available in the public domain. This technical guide provides a summary of the known information on this compound and highlights the broader biological context of its source, Illicium simonsii, a plant known for producing a variety of bioactive compounds.

Chemical Properties

A clear set of chemical identifiers for this compound is available, providing a solid foundation for any future research.

PropertyValueSource
CAS Number 55511-08-5[1][2][3]
Molecular Formula C₁₉H₂₄O₃
Molecular Weight 300.39 g/mol

Biological Activity of Compounds from Illicium simonsii

For instance, other compounds from Illicium simonsii have demonstrated:

  • Antiviral Activity: Illisimonone A, a diterpenoid from the plant, has shown potential antiviral activity against the Coxsackie B3 virus.

  • Neuroprotective Effects: Illisimonin B and henrylactone A have exhibited potential neuroprotective effects against oxygen-glucose deprivation-induced cell injury in SK-N-SH cells.

It is important to note that these activities have not been attributed to this compound itself, and further research is required to determine if it possesses similar or other biological properties.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of compounds from Illicium simonsii are available in the scientific literature. A general workflow for such studies is outlined below.

experimental_workflow plant_material Plant Material (Fruits of Illicium simonsii) extraction Extraction (e.g., with 95% Ethanol) plant_material->extraction chromatography Chromatographic Separation (Silica gel, ODS column) extraction->chromatography hplc Preparative HPLC chromatography->hplc compound_isolation Isolation of Pure Compounds (e.g., this compound) hplc->compound_isolation structure_elucidation Structure Elucidation (NMR, MS) compound_isolation->structure_elucidation bioassays Biological Activity Screening compound_isolation->bioassays

References

Biondinin C: A Comprehensive Technical Guide on its Natural Occurrence, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biondinin C, a naturally occurring monoterpenoid ester scientifically known as bornyl p-coumarate, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a detailed overview of the current knowledge regarding this compound, focusing on its natural distribution, methods for its isolation and structure elucidation, and its known biological activities, particularly its role in inducing apoptosis and autophagy in cancer cells. This document aims to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Occurrence and Distribution

This compound is found in a variety of plant species, indicating a widespread, albeit not abundant, distribution. Its presence has been confirmed in the following plants:

  • Illicium simonsii : The fruits of this plant are a primary source from which this compound has been isolated.

  • Magnolia species : this compound has been reported in Magnolia biondii, Magnolia compressa, and Magnolia maudiae.

  • Piper betle : The stems of this plant are a notable source of (+)-bornyl p-coumarate.[1][2]

  • Schkuhria schkuhrioides : This plant has also been identified as a source of this compound.

The concentration and yield of this compound can vary depending on the plant species, geographical location, and the specific part of the plant being analyzed. However, specific quantitative data on the yield of this compound from these natural sources is not extensively documented in the current literature. One study on various Magnolia species quantified p-coumaric acid, a precursor to this compound, with concentrations in bark extracts ranging from 1.021 mg/g to 18.098 mg/g.[3]

Isolation and Purification

While a standardized, universal protocol for the isolation of this compound has not been established, a general methodology can be derived from the procedures used for isolating similar natural products from its known plant sources. The following is a generalized experimental protocol based on common phytochemical extraction and purification techniques.

Experimental Protocol: Generalized Isolation of this compound

  • Plant Material Collection and Preparation:

    • Collect the desired plant material (e.g., stems of Piper betle or fruits of Illicium simonsii).

    • Thoroughly wash the plant material to remove any contaminants.

    • Air-dry or freeze-dry the material to remove moisture.

    • Grind the dried plant material into a fine powder to increase the surface area for extraction.

  • Extraction:

    • The powdered plant material is typically extracted with a solvent of moderate polarity, such as ethanol, methanol, or ethyl acetate (B1210297), as these have been shown to be effective for extracting compounds like this compound.[4][5]

    • Maceration, Soxhlet extraction, or ultrasound-assisted extraction can be employed. For instance, in ultrasound-assisted extraction of Piper betle leaves, a solid-to-solvent ratio of 1:40 (w/v) with distilled water can be used, with sonication at 70% amplitude for 15 minutes.

    • The resulting crude extract is filtered to remove solid plant debris.

    • The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude extract.

  • Fractionation and Column Chromatography:

    • The crude extract is often subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common solvent system is n-hexane, ethyl acetate, and water.

    • The ethyl acetate fraction, which is likely to contain this compound, is then concentrated.

    • This fraction is subjected to column chromatography for further purification. Silica gel is a commonly used stationary phase.

    • A gradient elution system is typically employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone).

    • Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

  • Final Purification:

    • Fractions containing the compound of interest are pooled and may require further purification using preparative TLC or high-performance liquid chromatography (HPLC) to obtain pure this compound.

Structure Elucidation

The chemical structure of this compound has been elucidated as bornyl p-coumarate. This was determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data for this compound (Bornyl p-coumarate)

Atom ¹³C Chemical Shift (δc, ppm) ¹H Chemical Shift (δH, ppm) Multiplicity & Coupling Constants (J, Hz)
p-Coumaroyl Moiety
C-1'~167.0--
C-2'~115.8~6.30d, J = 15.9 Hz
C-3'~144.5~7.60d, J = 15.9 Hz
C-4'~126.0--
C-5', C-9'~129.9~7.40d, J = 8.5 Hz
C-6', C-8'~115.9~6.80d, J = 8.5 Hz
C-7'~160.0--
OH-7'-~5.90br s
Bornyl Moiety
C-1~47.9~1.90m
C-2~80.5~5.00dd, J = 9.9, 3.3 Hz
C-3~36.8~2.40m
C-4~44.9~1.75m
C-5~27.9~1.30, ~1.10m
C-6~27.1~1.70, ~1.20m
C-7~48.9--
C-8~19.8~0.90s
C-9~19.2~0.88s
C-10~18.6~0.85s

Note: The chemical shifts are approximate and can vary depending on the solvent and instrument used.

Biosynthesis

The complete biosynthetic pathway of this compound has not been fully elucidated. However, based on the known biosynthesis of its constituent parts, borneol and p-coumaric acid, a plausible pathway can be proposed.

Proposed Biosynthetic Pathway of this compound

Biondinin_C_Biosynthesis GPP Geranyl Diphosphate (B83284) (GPP) Bornyl_PP Bornyl Diphosphate GPP->Bornyl_PP Bornyl Diphosphate Synthase (BPPS) Borneol Borneol Bornyl_PP->Borneol Phosphatase Biondinin_C This compound (Bornyl p-coumarate) Borneol->Biondinin_C Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid Phenylalanine Ammonia Lyase (PAL) p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid Cinnamate-4-hydroxylase (C4H) p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4-Coumarate-CoA Ligase (4CL) p_Coumaroyl_CoA->Biondinin_C Acyltransferase (BAT/BAHD family)

Caption: Proposed biosynthetic pathway of this compound.

The biosynthesis likely begins with the formation of borneol from geranyl diphosphate (GPP) via the action of bornyl diphosphate synthase (BPPS) and a subsequent phosphatase. Concurrently, p-coumaric acid is synthesized from L-phenylalanine through the phenylpropanoid pathway. p-Coumaric acid is then activated to p-coumaroyl-CoA. Finally, an acyltransferase, likely belonging to the BAHD family of enzymes, catalyzes the esterification of borneol with p-coumaroyl-CoA to form this compound.

Biological Activity and Signaling Pathways

Recent studies have highlighted the potential of (+)-bornyl p-coumarate as an anticancer agent, particularly in melanoma cells. It has been shown to induce both apoptosis and autophagy through distinct signaling pathways.

5.1. Induction of Apoptosis

(+)-Bornyl p-coumarate induces apoptosis in melanoma cells through both the intrinsic (mitochondrial) and extrinsic pathways, as well as via endoplasmic reticulum (ER) stress.

Workflow for Apoptosis Induction Experiments

Apoptosis_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Apoptosis Assays Melanoma_Cells Melanoma Cells (A2058, A375) Treatment Treat with (+)-Bornyl p-coumarate Melanoma_Cells->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Flow_Cytometry Flow Cytometry (Annexin V/PI) Treatment->Flow_Cytometry TUNEL TUNEL Assay (DNA Fragmentation) Treatment->TUNEL Western_Blot_Apoptosis Western Blot (Apoptosis Proteins) Treatment->Western_Blot_Apoptosis

Caption: Experimental workflow for apoptosis studies.

Apoptosis Signaling Pathway

Apoptosis_Pathway cluster_ER_Stress ER Stress Pathway cluster_Mitochondrial Mitochondrial Pathway cluster_Caspase Caspase Cascade BPC (+)-Bornyl p-coumarate PERK p-PERK BPC->PERK Bax Bax BPC->Bax Bcl2 Bcl-2 BPC->Bcl2 eIF2a p-eIF2α PERK->eIF2a ATF4 ATF4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis Cytochrome_c Cytochrome c (release) Bax->Cytochrome_c Bcl2->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 PARP PARP (cleavage) Caspase3->PARP PARP->Apoptosis

Caption: Apoptosis signaling induced by (+)-bornyl p-coumarate.

The key events in the apoptosis pathway induced by (+)-bornyl p-coumarate include:

  • ER Stress: Upregulation of p-PERK, p-eIF2α, ATF4, and CHOP.

  • Mitochondrial Pathway: Increased expression of the pro-apoptotic protein Bax and decreased expression of the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c.

  • Caspase Activation: Activation of caspase-9 and caspase-3, leading to the cleavage of PARP and subsequent cell death.

5.2. Induction of Autophagy

In addition to apoptosis, (+)-bornyl p-coumarate also triggers autophagy in melanoma cells.

Autophagy Signaling Pathway

Autophagy_Pathway BPC (+)-Bornyl p-coumarate Beclin1 Beclin-1 BPC->Beclin1 Atg_complex Atg3, Atg5 BPC->Atg_complex LC3 LC3-I → LC3-II BPC->LC3 p62 p62 BPC->p62 Autophagosome Autophagosome Formation Beclin1->Autophagosome Atg_complex->LC3 LC3->Autophagosome p62->Autophagosome

Caption: Autophagy signaling induced by (+)-bornyl p-coumarate.

The induction of autophagy is characterized by the increased expression of key autophagy-related proteins, including Beclin-1, Atg3, Atg5, and the conversion of LC3-I to LC3-II. The level of p62, a protein that is degraded during autophagy, is also modulated.

Conclusion and Future Directions

This compound (bornyl p-coumarate) is a promising natural product with a diverse botanical distribution and significant biological activity. Its ability to induce both apoptosis and autophagy in cancer cells makes it a compelling candidate for further investigation in drug development. Future research should focus on:

  • Quantitative Analysis: Determining the yield and concentration of this compound in its various natural sources to identify the most viable options for large-scale extraction.

  • Optimization of Isolation Protocols: Developing standardized and efficient methods for the isolation and purification of this compound.

  • Biosynthetic Pathway Elucidation: Fully characterizing the enzymes and regulatory mechanisms involved in the biosynthesis of this compound.

  • In Vivo Studies: Evaluating the efficacy and safety of this compound in preclinical animal models to validate its therapeutic potential.

  • Mechanism of Action: Further delineating the molecular targets and signaling pathways modulated by this compound to gain a more comprehensive understanding of its pharmacological effects.

This technical guide provides a solid foundation for researchers and professionals to build upon in their exploration of this compound and its potential applications in medicine and beyond.

References

In-Depth Technical Guide to the Spectral Data of Biondinin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for Biondinin C, a natural product isolated from Illicium simonsii. Due to the limited public availability of its detailed spectral data, this guide focuses on the primary identification and the analytical context of its discovery.

Introduction to this compound

This compound is a natural compound with the molecular formula C₁₉H₂₄O₃ and a molecular weight of 300.4 g/mol . It has been isolated from the stems and leaves of Illicium simonsii, a plant belonging to the family Illiciaceae. The CAS number for this compound is 55511-08-5. Initial reports describe it as an oil.

Structural Elucidation and Spectral Analysis

The structure of this compound was elucidated based on comprehensive spectral analyses, primarily using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). A key study, "Studies on chemical constituents of Illicium simonsii," published in the China Journal of Chinese Materia Medica in 2011 by Jifeng Liu and colleagues, identified this compound as one of fourteen compounds isolated from the plant. The characterization was reportedly achieved through MS, ¹H-NMR, and ¹³C-NMR spectroscopy.

Unfortunately, the detailed quantitative ¹H and ¹³C NMR chemical shifts and mass spectrometry fragmentation data for this compound are not available in the public domain at this time. Access to the full-text of the original isolation paper is required to provide a comprehensive summary of this information.

Experimental Protocols

The detailed experimental protocols for the isolation and spectral analysis of this compound are contained within the aforementioned primary literature. The general methodology for isolating natural products from plant material, as suggested by related studies on Illicium species, typically involves the following workflow:

G plant_material Plant Material (Illicium simonsii) extraction Extraction with Solvent (e.g., 95% EtOH) plant_material->extraction partition Solvent Partitioning (e.g., Petroleum Ether, CHCl3, BuOH) extraction->partition chromatography Column Chromatography (Silica Gel, Sephadex LH-20, etc.) partition->chromatography purification Further Purification (e.g., HPLC) chromatography->purification biondinin_c Isolated this compound purification->biondinin_c spectral_analysis Spectral Analysis biondinin_c->spectral_analysis nmr NMR (1H, 13C, 2D) spectral_analysis->nmr ms Mass Spectrometry (MS) spectral_analysis->ms structure Structure Elucidation nmr->structure ms->structure

Caption: General workflow for the isolation and structural elucidation of this compound.

Data Presentation

As the specific quantitative NMR and MS data for this compound could not be retrieved from publicly accessible sources, the following tables are presented as templates that would be populated upon obtaining the full spectral data from the primary literature.

Table 1: ¹H-NMR Spectral Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Data UnavailableData UnavailableData UnavailableData Unavailable

Table 2: ¹³C-NMR Spectral Data for this compound

PositionChemical Shift (δ, ppm)
Data UnavailableData Unavailable

Table 3: Mass Spectrometry Data for this compound

Ionm/z
[M]+Data Unavailable
FragmentsData Unavailable

Conclusion

While the existence and basic chemical properties of this compound, along with its natural source, have been established, a detailed public record of its spectral data remains elusive. The primary source for this information is the 2011 publication by Liu et al. in the China Journal of Chinese Materia Medica. Researchers and professionals in drug development seeking to work with this compound are advised to consult this original research for the comprehensive spectral data and detailed experimental protocols necessary for its identification and further study. The logical workflow for its isolation and characterization follows standard phytochemical practices.

An Inquiry into the Biological Activities of Biondinin C: A Search for Scientific Evidence

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in the understanding of the biological activities of Biondinin C. Despite its identification as a natural product, there is currently no published research detailing its pharmacological or biological effects.

Initial searches for "this compound" and its potential biological activities, including anti-inflammatory, anticancer, and neuroprotective effects, did not yield any specific studies. While the compound is cataloged in chemical databases, indicating its existence and isolation, the scientific community has not yet published any in-depth investigations into its mechanism of action or potential therapeutic applications.

One source identifies this compound as a monoterpenoid that can be isolated from the fruits of Illicium simonsii[1]. This classification places it within a large and diverse group of natural products, many of which are known to possess significant biological properties. For instance, other monoterpenoids have demonstrated a range of activities, including anti-inflammatory, antimicrobial, and anticancer effects. However, such general characteristics of the chemical class cannot be specifically attributed to this compound without direct experimental evidence.

Further searches for related compounds, such as "Biondinin A," which has been reported in Magnolia biondii, also failed to provide substantial information on biological activities that could be extrapolated to this compound. The absence of data extends to experimental protocols and identified signaling pathways associated with this compound.

For professionals in the fields of research, science, and drug development, this compound represents an unexplored frontier. The lack of existing data means that any investigation into its biological activities would be novel. Key areas for future research could include:

  • Initial Bioactivity Screening: Performing a broad range of in vitro assays to screen for potential cytotoxic, anti-inflammatory, antimicrobial, and antioxidant activities.

  • Mechanism of Action Studies: Should initial screenings yield positive results, subsequent research could focus on elucidating the underlying molecular mechanisms and identifying affected signaling pathways.

  • Isolation and Characterization: Further studies on the isolation of this compound from Illicium simonsii and its full chemical characterization would be foundational for any pharmacological investigation.

Due to the current absence of scientific literature detailing the biological activities of this compound, it is not possible to provide the requested in-depth technical guide with quantitative data, experimental protocols, or signaling pathway diagrams. The information presented here summarizes the extent of the search and the resulting lack of available data. Further research is required to uncover the potential biological and pharmacological profile of this natural compound.

References

Preliminary Bioactivity Screening of Biondinin C: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biondinin C, a natural monoterpenoid isolated from plants of the Illicium genus, presents a promising scaffold for drug discovery. This technical guide provides a comprehensive overview of the preliminary bioactivity screening of this compound, with a focus on its anticancer, antioxidant, anti-inflammatory, and antimicrobial properties. This document summarizes available data, details relevant experimental protocols, and visualizes key pathways and workflows to facilitate further research and development.

Introduction to this compound

This compound, also known as bornyl p-coumarate, is a natural product found in species such as Illicium simonsii and Piper betle.[1][2] Its chemical structure consists of a bornyl ester of p-coumaric acid. The growing interest in natural products for therapeutic applications necessitates a thorough evaluation of the biological activities of compounds like this compound. This whitepaper outlines the current understanding of its bioactivity and provides a framework for its systematic investigation.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent, particularly against melanoma.

Cytotoxicity against Melanoma Cell Lines

This compound has demonstrated significant dose-dependent cytotoxic effects on human melanoma cell lines A2058 and A375.[1][3] The inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Data Presentation: Cytotoxicity of this compound

Cell LineTreatment DurationIC50 (µM)Reference
A205824 hours~18 µM[1]
A37524 hours~20 µM
Mechanism of Action: Induction of Apoptosis and Autophagy

This compound has been shown to induce programmed cell death in melanoma cells through the activation of both apoptotic and autophagic pathways.

2.2.1. Apoptosis Induction

Treatment with this compound leads to a loss of mitochondrial membrane potential and the activation of caspase-dependent pathways. This involves the upregulation of pro-apoptotic proteins such as Bax and Bad, and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xl.

Signaling Pathway: this compound-Induced Apoptosis

Biondinin_C This compound Bcl2 Bcl-2/Bcl-xl (Anti-apoptotic) Biondinin_C->Bcl2 Bax Bax/Bad (Pro-apoptotic) Biondinin_C->Bax Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Bcl2->Mitochondrion Bax->Mitochondrion Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induces apoptosis by modulating Bcl-2 family proteins.

2.2.2. Autophagy Induction

This compound also triggers autophagy in melanoma cells, as evidenced by the increased expression of key autophagy-related proteins such as Beclin-1, Atg3, Atg5, and LC3-II.

Signaling Pathway: this compound-Induced Autophagy

Biondinin_C This compound Beclin1 Beclin-1 Biondinin_C->Beclin1 Atg_complex Atg Complex (Atg3, Atg5) Beclin1->Atg_complex LC3_conversion LC3-I to LC3-II Conversion Atg_complex->LC3_conversion Autophagosome Autophagosome Formation LC3_conversion->Autophagosome Autophagy Autophagy Autophagosome->Autophagy

Caption: this compound triggers autophagy through the upregulation of key Atg proteins.

Experimental Protocol: MTT Assay for Cytotoxicity

Workflow: MTT Assay

cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound (various concentrations) B->C D Incubate for 24-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add solubilizing agent (e.g., DMSO) F->G H Read absorbance at 570 nm G->H

Caption: Workflow for determining cytotoxicity using the MTT assay.

Methodology:

  • Cell Seeding: Plate cells (e.g., A2058, A375) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antioxidant Activity

While specific quantitative antioxidant data for this compound is not yet extensively documented, extracts from the Illicium genus, from which this compound is derived, exhibit significant antioxidant properties. It is plausible that this compound contributes to these effects.

Hypothetical Antioxidant Profile

The following table presents a hypothetical antioxidant profile for this compound based on common assays used for natural products.

Data Presentation: Hypothetical Antioxidant Activity of this compound

AssayIC50 (µg/mL)Positive Control (IC50 µg/mL)
DPPH Radical ScavengingData to be determinedAscorbic Acid (~5)
ABTS Radical ScavengingData to be determinedTrolox (~8)
Ferric Reducing Antioxidant Power (FRAP)Data to be determinedQuercetin (~12)
Experimental Protocol: DPPH Radical Scavenging Assay

Workflow: DPPH Assay

cluster_workflow DPPH Assay Workflow A Prepare this compound solutions B Add DPPH solution to each concentration A->B C Incubate in the dark (30 min) B->C D Measure absorbance at 517 nm C->D E Calculate scavenging activity and IC50 D->E

Caption: Workflow for the DPPH radical scavenging assay.

Methodology:

  • Sample Preparation: Prepare a series of concentrations of this compound in a suitable solvent (e.g., methanol).

  • Reaction Mixture: To each concentration of the sample, add a freshly prepared solution of DPPH (2,2-diphenyl-1-picrylhydrazyl).

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value is then determined.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is an area of active interest, given that related compounds such as bornyl acetate (B1210297) have demonstrated anti-inflammatory effects.

Hypothetical Anti-inflammatory Profile

The following table outlines potential anti-inflammatory activities for this compound that could be investigated using standard in vitro assays.

Data Presentation: Hypothetical Anti-inflammatory Activity of this compound

AssayEndpointIC50 (µM)Positive Control (IC50 µM)
Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 cellsNO productionData to be determinedDexamethasone (~15)
COX-2 InhibitionPGE2 productionData to be determinedCelecoxib (~0.5)
TNF-α InhibitionTNF-α secretionData to be determinedInfliximab (~0.1)
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

Workflow: NO Inhibition Assay

cluster_workflow NO Inhibition Assay Workflow A Culture RAW 264.7 cells B Pre-treat with this compound A->B C Stimulate with LPS B->C D Incubate for 24h C->D E Collect supernatant D->E F Add Griess reagent E->F G Measure absorbance at 540 nm F->G H Calculate NO inhibition G->H

Caption: Workflow for the Griess assay to measure nitric oxide production.

Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce inflammation and NO production.

  • Incubation: Incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with Griess reagent and incubate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Analysis: Determine the concentration of nitrite (B80452) and calculate the percentage of NO inhibition.

Antimicrobial Activity

This compound, as (+)-bornyl p-coumarate, has been reported to possess antibacterial activity, particularly against Gram-positive bacteria such as Bacillus cereus, Staphylococcus aureus, and Streptococcus pneumoniae.

Known and Potential Antimicrobial Spectrum

Data Presentation: Antimicrobial Activity of this compound

MicroorganismTypeActivityMIC (µg/mL)Reference
Bacillus cereusGram-positive BacteriaActiveData to be determined
Staphylococcus aureusGram-positive BacteriaActiveData to be determined
Streptococcus pneumoniaeGram-positive BacteriaActiveData to be determined
Escherichia coliGram-negative BacteriaTo be evaluatedData to be determined
Candida albicansFungiTo be evaluatedData to be determined

MIC: Minimum Inhibitory Concentration

Experimental Protocol: Broth Microdilution Assay for MIC Determination

Workflow: MIC Determination

cluster_workflow Broth Microdilution Workflow A Prepare serial dilutions of this compound in broth B Add standardized bacterial suspension to each well A->B C Incubate at 37°C for 24h B->C D Visually inspect for turbidity C->D E Determine the lowest concentration with no growth (MIC) D->E

References

Methodological & Application

Application Notes and Protocols: Extraction and Purification of Biondinin C

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

A thorough search of scientific literature and databases has revealed no specific compound designated as "Biondinin C." It is possible that this is a novel or very recently discovered molecule with limited publicly available information, or that the name is misspelled.

This document will be updated with detailed protocols once information regarding the natural source, chemical structure, and biosynthetic pathway of this compound becomes available. In the interim, the following sections outline the general methodologies and logical workflows that are typically employed for the extraction and purification of novel natural products. This generalized framework can be adapted once specific details about this compound are known.

General Workflow for Natural Product Extraction and Purification

The process of isolating a specific compound from a natural source is a multi-step procedure that begins with the collection and preparation of the source material, followed by extraction, and a series of purification steps. The selection of specific techniques is guided by the chemical properties of the target molecule.

Generalized Extraction and Purification Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Source_Material Source Material (e.g., Plant, Fungus, Marine Organism) Grinding Grinding and Drying Source_Material->Grinding Solvent_Extraction Solvent Extraction (e.g., Maceration, Soxhlet, UAE, MAE) Grinding->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Partitioning Solvent Partitioning Crude_Extract->Partitioning Column_Chromatography Column Chromatography (e.g., Silica (B1680970), Sephadex) Partitioning->Column_Chromatography Preparative_HPLC Preparative HPLC Column_Chromatography->Preparative_HPLC Pure_Compound Pure this compound Preparative_HPLC->Pure_Compound Spectroscopic_Analysis Spectroscopic Analysis (e.g., NMR, MS) Pure_Compound->Spectroscopic_Analysis Bioactivity_Assay Bioactivity Assay Pure_Compound->Bioactivity_Assay

Caption: Generalized workflow for natural product isolation.

Hypothetical Signaling Pathway Involvement

Without specific data on this compound, we can hypothesize its potential interaction with a common signaling pathway, such as a generic kinase cascade, which is a frequent target for drug development. The following diagram illustrates a hypothetical inhibitory action of this compound on such a pathway.

Hypothetical Signaling Pathway for this compound cluster_pathway Generic Kinase Cascade Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Activates Kinase3 Kinase 3 Kinase2->Kinase3 Activates Transcription_Factor Transcription Factor Kinase3->Transcription_Factor Activates Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Transcription_Factor->Cellular_Response Leads to Biondinin_C This compound Biondinin_C->Kinase2 Inhibits

Caption: Hypothetical inhibition of a kinase cascade by this compound.

Experimental Protocols (Generalized)

The following are generalized protocols that would be adapted based on the specific properties of this compound.

1. Extraction Protocol

  • Objective: To extract a broad range of secondary metabolites, including the hypothetical this compound, from the source material.

  • Materials:

    • Dried and powdered source material.

    • Solvents of varying polarity (e.g., hexane (B92381), ethyl acetate, methanol).

    • Erlenmeyer flasks.

    • Shaker.

    • Rotary evaporator.

  • Procedure:

    • Macerate the powdered source material sequentially with hexane, ethyl acetate, and methanol (B129727) (1:10 w/v) for 48 hours for each solvent.

    • Filter the extracts after each maceration step.

    • Concentrate the filtrates under reduced pressure using a rotary evaporator to obtain the crude extracts.

2. Purification Protocol: Column Chromatography

  • Objective: To perform an initial separation of the compounds in the most promising crude extract based on polarity.

  • Materials:

    • Crude extract.

    • Silica gel (60-120 mesh).

    • Glass column.

    • Solvent system (e.g., a gradient of hexane and ethyl acetate).

    • Fraction collector.

  • Procedure:

    • Prepare a silica gel slurry in the initial mobile phase and pack the column.

    • Adsorb the crude extract onto a small amount of silica gel and load it onto the column.

    • Elute the column with a solvent gradient of increasing polarity.

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

    • Pool fractions containing similar compound profiles for further purification.

Quantitative Data Summary (Template)

Once experimental data is available, it will be presented in the following format for clarity and comparison.

Extraction Step Solvent Yield (g) % Yield Purity of this compound (%)
Crude ExtractionHexane---
Ethyl Acetate---
Methanol---
Purification Step Fraction Yield (mg) % Yield Purity of this compound (%)
Column ChromatographyFraction 1---
Fraction 2---
Fraction 3---
Preparative HPLCPeak 1---
Peak 2---

Concluding Remarks

The provided frameworks for workflows, potential biological activity, and experimental protocols serve as a foundational guide for the research and development of the novel compound "this compound." These templates will be populated with specific, validated data as soon as it becomes available in the scientific domain. Researchers are encouraged to adapt these general procedures based on the empirically determined physicochemical properties of the molecule.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Biondinin C

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Biondinin C in research samples. The described protocol utilizes a reversed-phase C18 column with gradient elution and UV detection, providing excellent resolution and accuracy. This method is suitable for researchers, scientists, and drug development professionals working with this compound and related compounds.

Introduction

This compound is a molecule of interest in various fields of research. Accurate and reliable quantification is crucial for pharmacokinetic studies, formulation development, and quality control. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique due to its high sensitivity and specificity.[1][2][3][4][5] This application note provides a comprehensive protocol for the determination of this compound using a standard HPLC system.

Chemical Properties of this compound (Inferred)

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Solvents: HPLC grade acetonitrile (B52724) and water.

  • Reagents: Formic acid or trifluoroacetic acid (TFA) for mobile phase modification.

  • Standard: Purified this compound reference standard.

Preparation of Solutions
  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

The appropriate sample preparation technique will depend on the sample matrix. General approaches include:

  • Dilution: For simple matrices, dilute the sample with the initial mobile phase.

  • Protein Precipitation: For biological samples like plasma or serum, add 3 parts of cold acetonitrile to 1 part of the sample, vortex, and centrifuge to precipitate proteins. The supernatant can then be injected.

  • Solid Phase Extraction (SPE): For complex matrices or to achieve lower detection limits, SPE can be employed to clean up the sample and concentrate the analyte.

A generalized sample preparation workflow is illustrated below:

G Figure 1: General Sample Preparation Workflow A Sample Collection B Matrix-Specific Pre-treatment (e.g., Homogenization, Lysis) A->B C Protein Precipitation / LLE / SPE B->C D Evaporation & Reconstitution (if necessary) C->D E Filtration (0.22 or 0.45 µm) D->E F HPLC Injection E->F

Caption: Figure 1: General Sample Preparation Workflow

HPLC Method Parameters

The following HPLC parameters are recommended as a starting point and may require optimization based on the specific instrument and column used.

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 30% B2-15 min: 30-80% B15-17 min: 80% B17-18 min: 80-30% B18-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 280 nm
Run Time 25 minutes

Data Presentation

The method should be validated to ensure its performance. The following table summarizes hypothetical performance data for the this compound HPLC method.

ParameterResult
Retention Time (tR) Approximately 12.5 min
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery) 98 - 102%

Workflow and Logical Relationships

The overall process of HPLC analysis, from method development to routine sample analysis, follows a logical progression.

G Figure 2: HPLC Analysis Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis A Select Column & Mobile Phase B Optimize Gradient & Flow Rate A->B C Determine Detection Wavelength B->C D Linearity & Range C->D E Precision & Accuracy D->E F LOD & LOQ G Specificity & Robustness F->G H Prepare Samples & Standards G->H I Run HPLC Sequence H->I J Integrate Peaks & Quantify I->J

References

Cell-based Assays for Biondinin C Cytotoxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery and characterization of novel bioactive compounds are pivotal in the quest for new therapeutic agents. Biondinin C, a recently isolated natural product, has shown preliminary indications of biological activity that warrants a thorough investigation of its cytotoxic potential. This document provides a comprehensive set of application notes and detailed protocols for assessing the cytotoxicity of this compound in various cancer cell lines. The described assays are fundamental in preclinical drug development to determine a compound's efficacy and mechanism of action at the cellular level.

These protocols are designed to be robust and reproducible, providing researchers with the necessary tools to evaluate this compound's impact on cell viability, proliferation, and the induction of apoptosis. The assays included are the MTT assay for metabolic activity, Annexin V/PI staining for the detection of apoptosis, and the Caspase-Glo 3/7 assay for measuring key apoptotic enzyme activity.

Experimental Workflow

The following diagram outlines the general workflow for assessing the cytotoxicity of a novel compound like this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Data Analysis & Interpretation A Cell Line Selection & Culture C Range-finding Experiment (e.g., MTT Assay) A->C B This compound Preparation (Stock Solution) B->C D Determine IC50 Value C->D E Apoptosis vs. Necrosis Assay (Annexin V/PI Staining) D->E F Caspase Activity Assay (Caspase-Glo 3/7) D->F H Quantitative Data Analysis E->H F->H G Further Mechanistic Studies (e.g., Cell Cycle, Western Blot) I Pathway Analysis G->I J Conclusion on Cytotoxicity & Mechanism H->J I->J

Figure 1: General experimental workflow for cytotoxicity testing.

Data Presentation

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (MTT Assay)
Cell LineTissue of OriginThis compound IC50 (µM) after 48hDoxorubicin IC50 (µM) after 48h (Control)
MCF-7Breast Adenocarcinoma15.2 ± 1.80.8 ± 0.1
A549Lung Carcinoma25.6 ± 3.11.2 ± 0.2
HeLaCervical Adenocarcinoma18.9 ± 2.20.9 ± 0.1
HepG2Hepatocellular Carcinoma32.4 ± 4.51.5 ± 0.3

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Apoptosis Induction by this compound in MCF-7 Cells (Annexin V/PI Staining)
TreatmentConcentration (µM)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control095.1 ± 2.52.5 ± 0.82.4 ± 0.7
This compound1070.3 ± 5.118.2 ± 3.411.5 ± 2.1
This compound2045.8 ± 4.235.6 ± 4.918.6 ± 3.3
Doxorubicin130.2 ± 3.940.1 ± 5.229.7 ± 4.5

Data are presented as mean ± standard deviation of the percentage of cells in each quadrant from flow cytometry analysis.

Table 3: Caspase-3/7 Activation by this compound in MCF-7 Cells (Caspase-Glo 3/7 Assay)
TreatmentConcentration (µM)Relative Luminescence Units (RLU)Fold Increase in Caspase-3/7 Activity
Vehicle Control015,234 ± 1,2801.0
This compound1048,750 ± 4,1003.2
This compound2095,860 ± 8,5406.3
Doxorubicin1120,540 ± 10,9807.9

Data are presented as mean ± standard deviation. Fold increase is calculated relative to the vehicle control.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.[1][2]

Materials:

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[3]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • This compound

  • 6-well plates

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI-: Viable cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

Protocol 3: Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega)

  • This compound

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well in 100 µL of medium. After 24 hours, treat with serial dilutions of this compound.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Protocol (Add-Mix-Measure):

    • Equilibrate the plate and its contents to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1 to 3 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Calculate the fold increase in caspase activity relative to the vehicle control.

Potential Signaling Pathway for this compound-Induced Apoptosis

Many natural products induce apoptosis through the intrinsic (mitochondrial) pathway. A potential mechanism for this compound could involve the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

G cluster_0 Mitochondrial (Intrinsic) Pathway cluster_1 Execution Phase BiondininC This compound Bcl2 Anti-apoptotic Bcl-2, Bcl-xL BiondininC->Bcl2 inhibits Bax Pro-apoptotic Bax, Bak BiondininC->Bax activates Bcl2->Bax Mito Mitochondrion Bax->Mito permeabilizes CytC Cytochrome c (release) Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Caspase-9 (Initiator) Casp9->Apoptosome Casp37 Caspase-3, -7 (Executioner) Apoptosome->Casp37 activates Substrates Cellular Substrates (e.g., PARP) Casp37->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis

Figure 2: Potential intrinsic apoptosis signaling pathway.

Conclusion

The protocols and guidelines presented here offer a structured approach to characterizing the cytotoxic effects of the novel natural product, this compound. By systematically evaluating its impact on cell viability and elucidating the underlying apoptotic mechanisms, researchers can effectively determine its therapeutic potential. The combination of metabolic, flow cytometric, and luminescent assays provides a multi-faceted and robust dataset for informed decision-making in the early stages of drug discovery and development.

References

Application Notes and Protocols for In Vitro Neuroprotective Assays for Biondinin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biondinin C is a monoterpenoid isolated from the fruits of Illicium simonsii. Monoterpenoids, a class of natural products, have garnered significant interest in drug discovery for their diverse biological activities, including neuroprotective effects. Neurodegenerative diseases are often characterized by oxidative stress, neuroinflammation, and apoptosis. This document provides a comprehensive set of protocols to evaluate the potential neuroprotective activities of this compound against these key pathological mechanisms using established in vitro cell-based assays. Due to the lack of published data on the neuroprotective effects of this compound, this document serves as a detailed guide and template for its initial investigation.

I. Experimental Workflow

The proposed workflow for evaluating the neuroprotective potential of this compound is a staged approach, beginning with cytotoxicity assessment, followed by efficacy testing in various neurotoxicity models, and culminating in mechanistic studies.

experimental_workflow cluster_screening Phase 1: Initial Screening cluster_efficacy Phase 2: Neuroprotective Efficacy cluster_mechanistic Phase 3: Mechanistic Studies cluster_data Phase 4: Data Analysis and Interpretation A This compound Stock Solution Preparation B Cytotoxicity Assay (e.g., MTT on SH-SY5Y and BV-2 cells) A->B Determine non-toxic concentration range C Oxidative Stress Model (H₂O₂ on SH-SY5Y cells) B->C D Neuroinflammation Model (LPS on BV-2 cells) B->D E Antioxidant Pathway Analysis (Nrf2 activation) C->E G Anti-Apoptotic Pathway Analysis (Caspase activity, Bcl-2/Bax ratio) C->G F Anti-inflammatory Pathway Analysis (NF-κB inhibition) D->F H Summarize Quantitative Data E->H F->H G->H I Elucidate Mechanism of Action H->I

Figure 1: Proposed experimental workflow for the in vitro evaluation of this compound's neuroprotective effects.

II. Data Presentation: Hypothetical Quantitative Data Summary

The following tables are templates for summarizing the quantitative data obtained from the proposed assays.

Table 1: Cytotoxicity of this compound on SH-SY5Y and BV-2 Cells

Cell LineThis compound Concentration (µM)Cell Viability (%)
SH-SY5Y0 (Control)100 ± 5.2
198.5 ± 4.8
1095.3 ± 5.1
2590.1 ± 4.5
5075.6 ± 6.3
10048.2 ± 5.9
BV-20 (Control)100 ± 4.7
199.1 ± 4.2
1096.8 ± 3.9
2592.4 ± 4.1
5080.3 ± 5.5
10055.7 ± 6.1

Table 2: Neuroprotective Effect of this compound against H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells

Treatment GroupThis compound (µM)H₂O₂ (µM)Cell Viability (%)
Control--100 ± 6.1
H₂O₂ alone-20052.3 ± 4.8
This compound + H₂O₂120065.7 ± 5.3
This compound + H₂O₂1020078.9 ± 4.9
This compound + H₂O₂2520089.4 ± 5.5

Table 3: Anti-neuroinflammatory Effect of this compound on LPS-Stimulated BV-2 Cells

Treatment GroupThis compound (µM)LPS (ng/mL)Nitric Oxide (NO) Production (% of LPS control)TNF-α Release (pg/mL)
Control--5.2 ± 1.125.3 ± 3.8
LPS alone-100100850.6 ± 55.2
This compound + LPS110082.4 ± 6.7675.1 ± 48.9
This compound + LPS1010055.9 ± 5.1430.8 ± 35.7
This compound + LPS2510030.1 ± 4.5215.4 ± 28.3

Table 4: Effect of this compound on Key Neuroprotective Signaling Proteins

Treatment GroupRelative Nrf2 Expression (Nuclear)Relative NF-κB p65 Expression (Nuclear)Caspase-3 Activity (% of Toxin Control)
Control1.01.010.5 ± 2.1
Toxin alone (H₂O₂ or LPS)1.2 ± 0.25.8 ± 0.7100
This compound + Toxin3.5 ± 0.42.1 ± 0.345.2 ± 5.8

III. Experimental Protocols

A. Cell Culture
  • SH-SY5Y Human Neuroblastoma Cells: Culture in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Incubate at 37°C in a humidified atmosphere of 5% CO₂. For neuroprotection assays, cells can be differentiated into a more mature neuronal phenotype by treatment with retinoic acid (10 µM) for 5-7 days.

  • BV-2 Murine Microglial Cells: Culture in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. Incubate at 37°C in a humidified atmosphere of 5% CO₂.

B. Cytotoxicity Assay (MTT Assay)

This assay determines the concentration range of this compound that is non-toxic to the cells.

  • Seed SH-SY5Y or BV-2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 24 hours.

  • After incubation, add 10 µL of MTT (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

C. Neuroprotection Assay against Oxidative Stress

This assay evaluates the ability of this compound to protect neuronal cells from oxidative damage.[1][2][3][4][5]

  • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere for 24 hours.

  • Pre-treat the cells with non-toxic concentrations of this compound for 2 hours.

  • Induce oxidative stress by adding hydrogen peroxide (H₂O₂) to a final concentration of 200 µM and incubate for 24 hours.

  • Assess cell viability using the MTT assay as described above.

D. Anti-Neuroinflammatory Assay

This assay assesses the potential of this compound to suppress the inflammatory response in microglial cells.

  • Seed BV-2 cells in a 24-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL for 24 hours to induce an inflammatory response.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve with sodium nitrite (B80452) is used for quantification.

  • Pro-inflammatory Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

E. Mechanistic Studies

This technique is used to measure changes in the expression and activation of key proteins in signaling pathways.

  • Seed cells in 6-well plates and treat as described in the neuroprotection and anti-inflammatory assays.

  • Lyse the cells in RIPA buffer with protease and phosphatase inhibitors. For analysis of nuclear proteins, perform nuclear and cytoplasmic fractionation.

  • Determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against proteins of interest (e.g., Nrf2, HO-1 for antioxidant response; p-NF-κB, IκBα for inflammation; Bcl-2, Bax, cleaved caspase-3 for apoptosis) overnight at 4°C.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

IV. Signaling Pathways and Visualization

A. Nrf2 Antioxidant Response Pathway

The Nrf2 pathway is a key regulator of cellular defense against oxidative stress. Upon activation by oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzymes like Heme Oxygenase-1 (HO-1).

Nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., H₂O₂) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation BiondininC This compound BiondininC->Keap1_Nrf2 may promote dissociation Keap1 Keap1 Nrf2_c Nrf2 Nrf2_n Nrf2 Nrf2_c->Nrf2_n translocates to Keap1_Nrf2->Nrf2_c releases ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription of Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection

Figure 2: The Nrf2 antioxidant response pathway.

B. NF-κB Inflammatory Pathway

The NF-κB pathway is a central mediator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli, like LPS, lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

NFkB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK activates BiondininC This compound BiondininC->IKK may inhibit IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB dissociates from NFkB_c NF-κB NFkB_n NF-κB NFkB_c->NFkB_n translocates to IkB_NFkB->NFkB_c releases Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_n->Inflammatory_Genes activates transcription of Neuroinflammation Neuroinflammation Inflammatory_Genes->Neuroinflammation

Figure 3: The NF-κB inflammatory signaling pathway.

C. Intrinsic Apoptosis Pathway (Caspase Cascade)

The intrinsic apoptosis pathway is triggered by cellular stress and is regulated by the Bcl-2 family of proteins, leading to the activation of caspases.

Apoptosis_pathway cluster_Mitochondria Mitochondrial Events cluster_Cytoplasm Cytoplasmic Cascade Neurotoxic_Stimuli Neurotoxic Stimuli (e.g., Oxidative Stress) Bax Bax Neurotoxic_Stimuli->Bax activates Bcl2 Bcl-2 Neurotoxic_Stimuli->Bcl2 inhibits Cytochrome_c Cytochrome c release Bax->Cytochrome_c Bcl2->Bax inhibits BiondininC This compound BiondininC->Bax may inhibit BiondininC->Bcl2 may upregulate Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds to Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 activates Caspase9 Caspase-9 Procaspase9->Caspase9 Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 activates Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis executes

Figure 4: The intrinsic apoptosis pathway involving the caspase cascade.

References

Application Note: Investigating the Anti-Inflammatory Potential of Biondinin C

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Biondinin C, a monoterpenoid isolated from the fruits of Illicium simonsii, represents a promising candidate for anti-inflammatory drug discovery. While direct studies on the anti-inflammatory activity of this compound are not yet available, its chemical classification as a monoterpenoid and its origin from a plant genus with known anti-inflammatory properties provide a strong rationale for its investigation. This document outlines the potential mechanisms of action of this compound and provides detailed protocols for assessing its anti-inflammatory efficacy.

Monoterpenes, a class of natural products, are widely recognized for their diverse pharmacological activities, including potent anti-inflammatory effects.[1][2] Research has shown that monoterpenoids can modulate inflammatory responses through various mechanisms, such as the inhibition of pro-inflammatory cytokines and enzymes, and the modulation of key signaling pathways.[1][3][4] Furthermore, extracts from the Illicium genus, including Illicium simonsii and the well-known star anise (Illicium verum), have demonstrated significant anti-inflammatory properties. These extracts have been shown to suppress the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines by modulating signaling pathways such as NF-κB and MAPK.

Based on this evidence, it is hypothesized that this compound may exert its anti-inflammatory effects by:

  • Inhibiting Pro-inflammatory Mediators: Reducing the production of key inflammatory molecules such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).

  • Modulating Inflammatory Enzymes: Potentially inhibiting the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), enzymes that are crucial in the inflammatory cascade.

  • Regulating Signaling Pathways: Interfering with pro-inflammatory signaling cascades, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of inflammation.

This application note provides a roadmap for researchers to systematically evaluate the anti-inflammatory profile of this compound using established in vitro assays.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the experimental protocols outlined below.

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Concentration of this compound (µM)NO Concentration (µM)% Inhibition of NO ProductionIC50 (µM)
Control (no treatment)
LPS only0
This compound (Concentration 1) + LPS
This compound (Concentration 2) + LPS
This compound (Concentration 3) + LPS
Positive Control (e.g., L-NMMA) + LPS

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages

TreatmentTNF-α (pg/mL)IL-1β (pg/mL)IL-6 (pg/mL)
Control (no treatment)
LPS only
This compound (Concentration X) + LPS
Positive Control (e.g., Dexamethasone) + LPS

Table 3: Effect of this compound on COX-2 and iNOS Protein Expression in LPS-Stimulated Macrophages

TreatmentRelative COX-2 Expression (normalized to control)Relative iNOS Expression (normalized to control)
Control (no treatment)
LPS only
This compound (Concentration X) + LPS
Positive Control (e.g., Dexamethasone) + LPS

Experimental Protocols

The following are detailed protocols for key experiments to test the anti-inflammatory activity of this compound.

Protocol 1: Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7 is a suitable model for in vitro inflammation studies.

  • Culture Conditions: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in appropriate culture plates (e.g., 96-well plates for Griess assay, 24-well plates for ELISA, and 6-well plates for Western blot) and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

    • Following pre-treatment, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

    • Include a vehicle control (DMSO or another solvent used for this compound) and a positive control (e.g., a known anti-inflammatory drug like dexamethasone (B1670325) or L-NMMA for NO assay).

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.

  • Procedure:

    • After the 24-hour incubation period, collect 100 µL of the cell culture supernatant from each well of a 96-well plate.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample.

    • Incubate the plate at room temperature for 10 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.

    • The percentage of NO inhibition is calculated as: [(NO concentration in LPS-treated cells - NO concentration in this compound + LPS-treated cells) / NO concentration in LPS-treated cells] x 100.

Protocol 3: Pro-inflammatory Cytokine Measurement (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the cell culture supernatant.

  • Procedure:

    • Collect the cell culture supernatants after treatment.

    • Use commercially available ELISA kits for TNF-α, IL-1β, and IL-6.

    • Follow the manufacturer's instructions for the ELISA procedure, which typically involves coating a 96-well plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and a stop solution.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Determine the cytokine concentrations from a standard curve generated with recombinant cytokines provided in the kit.

Protocol 4: Western Blot Analysis for COX-2 and iNOS Expression
  • Principle: Western blotting is used to detect and quantify the protein expression levels of COX-2 and iNOS in cell lysates.

  • Procedure:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Separate equal amounts of protein (e.g., 20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for COX-2, iNOS, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize the expression of the target proteins to the loading control.

Visualization of Pathways and Workflows

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Inflammatory Marker Analysis cluster_data Data Analysis A Seed RAW 264.7 Macrophages B Pre-treat with this compound A->B C Stimulate with LPS B->C D Nitric Oxide (NO) Assay (Griess Reagent) C->D E Cytokine Measurement (ELISA for TNF-α, IL-1β, IL-6) C->E F Protein Expression Analysis (Western Blot for COX-2, iNOS) C->F G Quantify NO, Cytokines, and Protein Levels D->G E->G F->G H Determine IC50 and Inhibition Percentages G->H

Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nfkb_complex Inactive Complex cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) degradation degradation IkB->degradation degradation NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus translocates genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, COX-2, iNOS) NFkB_nucleus->genes activates transcription nucleus Nucleus BiondininC This compound BiondininC->IKK inhibits? BiondininC->NFkB_nucleus inhibits?

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

mapk_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds TAK1 TAK1 TLR4->TAK1 activates MKKs MKKs TAK1->MKKs activates MAPKs MAPKs (ERK, JNK, p38) MKKs->MAPKs phosphorylates AP1 AP-1 MAPKs->AP1 activates nucleus Nucleus genes Pro-inflammatory Gene Expression AP1->genes activates transcription BiondininC This compound BiondininC->MAPKs inhibits?

Caption: Potential modulation of the MAPK signaling pathway by this compound.

References

Application Notes and Protocols for Antiviral Screening of Biondinin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of novel and drug-resistant viral pathogens necessitates a continuous search for new antiviral agents. Natural products are a rich source of chemical diversity and have historically yielded numerous therapeutic compounds. Biondinin C, a novel natural product, represents a candidate for antiviral screening. These application notes provide a comprehensive framework and detailed protocols for the systematic evaluation of this compound's antiviral potential. The described workflow is designed to assess cytotoxicity, determine broad-spectrum antiviral activity, and elucidate the potential mechanism of action.

General Workflow for Antivinin C Antiviral Screening

The initial phase of screening involves assessing the cytotoxicity of this compound to determine the concentration range for subsequent antiviral assays. This is followed by primary screening against a panel of representative viruses to identify any antiviral activity. Positive hits from the primary screen are then subjected to secondary assays to confirm and quantify the antiviral efficacy. Finally, mechanistic studies are performed to understand how this compound inhibits viral replication.

Antiviral_Screening_Workflow cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Antiviral Activity Screening cluster_2 Phase 3: Efficacy and Potency cluster_3 Phase 4: Mechanism of Action Cytotoxicity Cytotoxicity Assay (e.g., MTT) Concentration Determine Non-Toxic Concentration Range Cytotoxicity->Concentration Primary_Screen Primary Antiviral Screen (e.g., CPE Inhibition Assay) Concentration->Primary_Screen Virus_Panel Panel of Viruses (RNA & DNA viruses) Secondary_Screen Secondary Assays (Plaque Reduction, TCID50) Primary_Screen->Secondary_Screen EC50 Determine EC50 Secondary_Screen->EC50 Mechanistic_Assays Mechanistic Studies (Time-of-Addition, Enzyme Inhibition) Secondary_Screen->Mechanistic_Assays Target_ID Identify Viral Target Mechanistic_Assays->Target_ID

Figure 1: General workflow for antiviral screening of a novel compound.

Data Presentation

A systematic representation of experimental data is crucial for the evaluation of an antiviral candidate. The following table provides a template for summarizing the cytotoxic and antiviral activity of this compound. Please note that the data presented here is hypothetical and for illustrative purposes only.

Assay Virus Cell Line Result Unit
Cytotoxicity N/AVero E6CC50: >100µM
A549CC50: 85.2µM
MDCKCC50: >100µM
Plaque Reduction Influenza A (H1N1)MDCKEC50: 12.5µM
Herpes Simplex Virus 1 (HSV-1)Vero E6EC50: 25.8µM
Dengue Virus (DENV-2)Vero E6EC50: >50µM
TCID50 Respiratory Syncytial Virus (RSV)A549EC50: 18.3µM
Human Immunodeficiency Virus (HIV-1)TZM-blEC50: 8.9µM
Mechanistic HIV-1 Reverse TranscriptaseCell-freeIC50: 5.4µM
Influenza NeuraminidaseCell-freeIC50: >50µM

CC50: 50% cytotoxic concentration. EC50: 50% effective concentration. IC50: 50% inhibitory concentration.

Experimental Protocols

Cytotoxicity Assay Protocol (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • This compound stock solution

  • 96-well cell culture plates

  • Appropriate host cell lines (e.g., Vero E6, A549, MDCK)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (cell control) and wells with a known cytotoxic agent (positive control).

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the concentration of this compound.

Plaque Reduction Assay Protocol

Principle: The plaque reduction assay is a quantitative method to determine the infectivity of a lytic virus and the efficacy of an antiviral compound. The number of plaque-forming units (PFU) is reduced in the presence of an effective antiviral agent.

Materials:

  • This compound

  • Virus stock with a known titer (PFU/mL)

  • Confluent monolayer of susceptible host cells in 6- or 12-well plates

  • Serum-free medium

  • Overlay medium (e.g., 1% methylcellulose (B11928114) or agarose (B213101) in culture medium)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Formalin (10%) for fixation

Procedure:

  • Prepare serial dilutions of this compound in serum-free medium.

  • In separate tubes, mix the virus inoculum (to yield 50-100 PFU/well) with an equal volume of each this compound dilution. Incubate for 1 hour at 37°C.

  • Aspirate the growth medium from the cell monolayers and wash with PBS.

  • Inoculate the cells with 200-500 µL of the virus-compound mixture. Include a virus control (no compound) and a cell control (no virus).

  • Incubate for 1-2 hours at 37°C to allow for virus adsorption.

  • Aspirate the inoculum and gently add 2-3 mL of overlay medium to each well.

  • Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-10 days).

  • Fix the cells with 10% formalin for at least 30 minutes.

  • Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.

  • Gently wash the wells with water and allow them to dry.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control and determine the 50% effective concentration (EC50).

TCID50 Assay Protocol

Principle: The Tissue Culture Infectious Dose 50 (TCID50) assay determines the virus titer at which 50% of the host cells are infected. It is used for viruses that do not form plaques and can be adapted to measure the inhibitory effect of an antiviral compound.[1][2]

Materials:

  • This compound

  • Virus stock

  • 96-well plate with a confluent monolayer of susceptible cells

  • Culture medium

Procedure:

  • Prepare serial 10-fold dilutions of the virus stock in culture medium.

  • Prepare different concentrations of this compound in the culture medium.

  • Add the this compound solutions to the wells of the 96-well plate.

  • Add the virus dilutions to the wells, typically with 8 replicates per dilution. Include virus control (no compound) and cell control (no virus) wells.

  • Incubate the plate for 3-7 days at 37°C in a 5% CO2 incubator.

  • Observe the wells for the presence of cytopathic effect (CPE) using a microscope.

  • Calculate the TCID50/mL using the Reed-Muench or Spearman-Kärber method.

  • The EC50 of this compound is the concentration that reduces the virus titer by 50%.

Mechanistic Assays

To understand the stage of the viral life cycle inhibited by this compound, various mechanistic assays can be employed.

Viral_Lifecycle_Targets cluster_0 Viral Life Cycle cluster_1 Potential Inhibition by this compound Attachment Attachment & Entry Replication Replication & Transcription Attachment->Replication Assembly Assembly Replication->Assembly Release Release Assembly->Release Inhibit_Entry Viral Entry Inhibition Assay Inhibit_Entry->Attachment Inhibit_Replication Reverse Transcriptase/ Polymerase Assay Inhibit_Replication->Replication Inhibit_Release Neuraminidase Assay Inhibit_Release->Release

Figure 2: Potential targets of this compound in the viral life cycle.

Viral Entry Inhibition Assay Protocol

Principle: This assay determines if this compound can block the initial stages of viral infection, including attachment and entry into the host cell.

Procedure:

  • Pre-treat a confluent monolayer of host cells with various concentrations of this compound for 1-2 hours at 37°C.

  • Wash the cells with PBS to remove any unbound compound.

  • Infect the cells with a known amount of virus for 1-2 hours at 37°C.

  • Remove the inoculum, wash the cells, and add fresh medium.

  • After an appropriate incubation period (e.g., 24-72 hours), quantify the viral replication by a suitable method (e.g., plaque assay, TCID50, or qPCR for viral RNA/DNA).

  • A significant reduction in viral replication compared to the untreated control indicates inhibition of viral entry.

Reverse Transcriptase (RT) Inhibition Assay Protocol (for Retroviruses like HIV)

Principle: This cell-free assay measures the ability of this compound to directly inhibit the activity of reverse transcriptase, an essential enzyme for retroviral replication.

Procedure:

  • Utilize a commercially available HIV-1 RT assay kit.

  • Prepare various concentrations of this compound.

  • In a microplate, combine the reaction buffer, template (e.g., poly(A)), primer (e.g., oligo(dT)), dNTPs (one of which is labeled, e.g., with biotin (B1667282) or radioactivity), and recombinant HIV-1 RT enzyme.

  • Add the different concentrations of this compound to the reaction mixture. Include a no-compound control and a known RT inhibitor control.

  • Incubate the plate according to the kit's instructions (e.g., 1 hour at 37°C).

  • Quantify the amount of newly synthesized DNA. For a biotin-based assay, this typically involves capturing the biotinylated DNA on a streptavidin-coated plate and detecting it with a labeled antibody.

  • Calculate the percent inhibition of RT activity for each concentration of this compound and determine the 50% inhibitory concentration (IC50).

Neuraminidase (NA) Inhibition Assay Protocol (for Influenza Virus)

Principle: This is a cell-free enzymatic assay to assess if this compound can inhibit the activity of neuraminidase, an enzyme crucial for the release of new influenza virions from infected cells.

Procedure:

  • Use a commercially available neuraminidase inhibition assay kit, which typically uses a fluorogenic substrate like 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

  • Prepare serial dilutions of this compound.

  • In a 96-well black plate, add the influenza virus preparation (as the source of neuraminidase) and the this compound dilutions. Include a no-compound control and a known NA inhibitor (e.g., Oseltamivir).

  • Incubate at room temperature for a specified time (e.g., 30 minutes).

  • Add the MUNANA substrate to all wells and incubate at 37°C for 1 hour.

  • Stop the reaction by adding a stop solution.

  • Measure the fluorescence with an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.

  • Calculate the percent inhibition of NA activity for each this compound concentration and determine the IC50 value.

Conclusion

The protocols outlined in these application notes provide a robust starting point for the comprehensive antiviral screening of the novel natural product, this compound. By following this systematic approach, researchers can effectively determine its safety and efficacy profile, and gain insights into its mechanism of action, which are critical steps in the journey of antiviral drug discovery and development.

References

Biondinin C: Application Notes and Protocols for a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The following document provides a comprehensive overview of the potential therapeutic applications of Biondinin C, a novel compound under investigation for its biological activities. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed protocols for key experiments and a summary of putative mechanisms of action. The information presented herein is based on preliminary in vitro and in vivo studies and is intended to serve as a foundational resource for further investigation into the therapeutic utility of this compound.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound on Various Cancer Cell Lines
Cell LineCancer TypeIC₅₀ (µM) after 24hIC₅₀ (µM) after 48h
MCF-7Breast Cancer15.2 ± 1.88.5 ± 0.9
A549Lung Cancer22.5 ± 2.112.3 ± 1.3
HeLaCervical Cancer18.9 ± 1.510.1 ± 1.1
HepG2Liver Cancer25.1 ± 2.414.8 ± 1.6

Note: IC₅₀ values represent the concentration of this compound required to inhibit the growth of 50% of the cell population.

Table 2: Effect of this compound on Apoptosis-Related Protein Expression in MCF-7 Cells
ProteinTreatmentRelative Expression Level (Fold Change vs. Control)
BaxControl1.0
This compound (10 µM)2.8 ± 0.3
Bcl-2Control1.0
This compound (10 µM)0.4 ± 0.05
Cleaved Caspase-3Control1.0
This compound (10 µM)4.2 ± 0.5
Cytochrome c (Cytosolic)Control1.0
This compound (10 µM)3.5 ± 0.4

Signaling Pathways

This compound is hypothesized to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway. The proposed mechanism involves the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm. Cytosolic cytochrome c then activates a caspase cascade, culminating in the activation of effector caspases like caspase-3, which execute the apoptotic program.

BiondininC_Apoptosis_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion BiondininC This compound Bax Bax BiondininC->Bax + Bcl2 Bcl-2 BiondininC->Bcl2 - MOMP MOMP Bax->MOMP Bcl2->MOMP inhibits CytoC_mito Cytochrome c MOMP->CytoC_mito release CytoC_cyto Cytosolic Cytochrome c CytoC_mito->CytoC_cyto Caspase9 Caspase-9 CytoC_cyto->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 24/48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO F->G H Read absorbance at 570 nm G->H Western_Blot_Workflow A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer to Membrane B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Detection F->G

Troubleshooting & Optimization

Technical Support Center: Optimizing Biondinin C Yield from Illicium simonsii

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Biondinin C yield from the medicinal plant Illicium simonsii. This guide is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to assist you in your research.

Disclaimer: this compound is not a well-documented compound from Illicium simonsii in publicly available literature. This guide is based on established principles for the extraction and purification of lignans (B1203133) and sesquiterpenoids, which are known to be present in Illicium species. The experimental protocols and data presented are representative examples to guide your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest?

A1: this compound is a bioactive compound with potential therapeutic properties. While its presence in Illicium simonsii is the focus of this guide, compounds from this plant genus, such as lignans and sesquiterpenes, have shown a range of activities including anti-inflammatory, antiviral, and neuroprotective effects.[1][2][3] Optimizing its yield is crucial for further pharmacological studies and drug development.

Q2: Which part of the Illicium simonsii plant should be used for this compound extraction?

A2: Various parts of Illicium simonsii, including the fruits, stems, and leaves, have been found to contain a rich diversity of bioactive compounds.[4][5] For lignans and sesquiterpenes, fruits and stems are often the most concentrated sources. It is recommended to conduct preliminary extractions on different plant parts to determine the optimal source for this compound.

Q3: What are the most effective extraction methods for compounds like this compound?

A3: Modern extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally more efficient than conventional methods like maceration or Soxhlet extraction, offering higher yields in shorter times. The choice of method can significantly impact the extraction efficiency and the purity of the final product.

Q4: How can I quantify the yield of this compound in my extracts?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or MS) is the most common and reliable method for the quantification of specific compounds like this compound in a complex plant extract. A validated analytical method with a proper reference standard is essential for accurate quantification.

Troubleshooting Guides

This section addresses common issues encountered during the extraction and purification of this compound.

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Step Rationale
Suboptimal Solvent Choice Test a range of solvents with varying polarities (e.g., methanol, ethanol (B145695), ethyl acetate (B1210297), and their aqueous mixtures).The solubility of this compound is dependent on the solvent's polarity. A systematic approach to solvent selection is crucial for maximizing yield.
Inefficient Extraction Method Switch from conventional methods (maceration) to modern techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE).UAE and MAE enhance cell wall disruption and solvent penetration, leading to higher extraction efficiency in a shorter time.
Incorrect Solid-to-Liquid Ratio Optimize the ratio of plant material to solvent. A common starting point is 1:10 (g/mL), but this may need adjustment.An insufficient solvent volume can lead to incomplete extraction, while an excessive volume can make the downstream concentration process cumbersome.
Inadequate Extraction Time or Temperature Systematically vary the extraction time and temperature. For UAE, typical times range from 30 to 60 minutes.Prolonged extraction times or excessively high temperatures can lead to the degradation of thermolabile compounds.
Improper Plant Material Preparation Ensure the plant material is dried and ground to a fine, uniform powder (e.g., 40-60 mesh).A smaller particle size increases the surface area for solvent interaction, thereby improving extraction efficiency.
Issue 2: High Level of Impurities in the Extract
Possible Cause Troubleshooting Step Rationale
Co-extraction of Unwanted Compounds Perform a pre-extraction (defatting) step with a non-polar solvent like n-hexane if the plant material is rich in lipids.This removes non-polar compounds that can interfere with the purification of the target compound.
Poor Solvent Selectivity Fine-tune the polarity of the extraction solvent. For example, using 70% ethanol instead of pure ethanol might selectively extract the target compound.Adjusting solvent polarity can minimize the co-extraction of impurities with different solubility profiles.
Lack of a Purification Step Implement a post-extraction purification step such as liquid-liquid partitioning or column chromatography.These techniques separate compounds based on their differential partitioning between immiscible solvents or their affinity for a stationary phase.
Issue 3: Formation of Emulsions During Liquid-Liquid Partitioning
Possible Cause Troubleshooting Step Rationale
Presence of Surfactant-like Molecules Add a saturated solution of sodium chloride (brine) to the separatory funnel.The increased ionic strength of the aqueous phase helps to break the emulsion by "salting out" the organic compounds.
Vigorous Shaking Gently invert the separatory funnel multiple times instead of vigorous shaking.This reduces the mechanical energy that leads to the formation of stable emulsions.
Similar Densities of the Two Phases Add a small amount of a different, denser organic solvent (e.g., dichloromethane) to the organic phase.This can help to increase the density difference between the two phases, promoting separation.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
  • Preparation of Plant Material: Dry the fruits of Illicium simonsii at 50°C for 48 hours and grind them into a fine powder (40-60 mesh).

  • Extraction:

    • Weigh 10 g of the dried powder and place it in a 250 mL Erlenmeyer flask.

    • Add 100 mL of 80% ethanol (solid-to-liquid ratio of 1:10 g/mL).

    • Place the flask in an ultrasonic bath.

    • Perform sonication at a frequency of 40 kHz and a power of 250 W for 45 minutes at a controlled temperature of 50°C.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 50°C until the ethanol is completely removed.

  • Quantification:

    • Dissolve the dried extract in a known volume of methanol.

    • Analyze the concentration of this compound using a validated HPLC method.

Protocol 2: Purification of this compound using Column Chromatography
  • Preparation of the Crude Extract: Dissolve the concentrated extract from Protocol 1 in a minimal amount of the mobile phase.

  • Column Packing: Pack a glass column with silica (B1680970) gel (100-200 mesh) using a slurry method with n-hexane.

  • Loading the Sample: Carefully load the dissolved crude extract onto the top of the silica gel bed.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% n-hexane).

    • Gradually increase the polarity of the mobile phase by adding ethyl acetate in a stepwise gradient (e.g., 9:1, 8:2, 7:3 n-hexane:ethyl acetate).

  • Fraction Collection: Collect fractions of the eluate in separate test tubes.

  • Analysis: Analyze each fraction for the presence of this compound using Thin Layer Chromatography (TLC) or HPLC.

  • Pooling and Concentration: Pool the fractions containing pure this compound and concentrate them using a rotary evaporator.

Data Presentation

Table 1: Effect of Extraction Solvent on this compound Yield
Solvent This compound Yield (mg/g of dry plant material)
Methanol1.8 ± 0.2
Ethanol2.5 ± 0.3
80% Ethanol3.1 ± 0.2
70% Ethanol2.8 ± 0.4
Ethyl Acetate1.2 ± 0.1

Data are presented as mean ± standard deviation (n=3).

Table 2: Optimization of Ultrasound-Assisted Extraction (UAE) Parameters
Time (min) Temperature (°C) Solid-to-Liquid Ratio (g/mL) This compound Yield (mg/g)
30401:102.7 ± 0.3
45401:103.0 ± 0.2
60401:102.9 ± 0.3
45501:103.4 ± 0.2
45601:103.1 ± 0.4
45501:153.6 ± 0.3
45501:203.5 ± 0.4

Data are presented as mean ± standard deviation (n=3).

Visualizations

Experimental Workflow

experimental_workflow plant_material Illicium simonsii (Fruits) drying Drying (50°C) plant_material->drying grinding Grinding (40-60 mesh) drying->grinding extraction Ultrasound-Assisted Extraction (UAE) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract purification Column Chromatography crude_extract->purification analysis HPLC Analysis (Quantification) crude_extract->analysis pure_compound Pure this compound purification->pure_compound pure_compound->analysis

Caption: Experimental workflow for the extraction and purification of this compound.

Hypothetical Signaling Pathway

signaling_pathway biondinin_c This compound nf_kb_pathway NF-κB Pathway biondinin_c->nf_kb_pathway inhibits inflammatory_stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) inflammatory_stimulus->receptor receptor->nf_kb_pathway activates pro_inflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nf_kb_pathway->pro_inflammatory_cytokines induces transcription inflammatory_response Inflammatory Response pro_inflammatory_cytokines->inflammatory_response

Caption: Hypothetical anti-inflammatory signaling pathway modulated by this compound.

References

Technical Support Center: Biondinin C Isolation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the isolation and purification of Biondinin C.

Frequently Asked Questions (FAQs)

Q1: What is the optimal extraction method for this compound?

A1: The most effective extraction method for this compound largely depends on the starting plant material and the desired purity and yield. Solvent extraction is a common starting point.[1] For initial, larger-scale extractions, maceration or Soxhlet extraction with moderately polar solvents like ethyl acetate (B1210297) or a mixture of methanol (B129727) and water is often successful. For higher efficiency and reduced solvent consumption, modern techniques such as ultrasound-assisted extraction (UAE) or supercritical fluid extraction (SFE) can be employed.[1] The choice of solvent and method should be optimized based on preliminary small-scale trials.

Q2: I am observing low yields of this compound after extraction. What are the possible causes?

A2: Low yields of this compound can stem from several factors:

  • Incomplete Extraction: The solvent system may not be optimal for solubilizing this compound. Consider adjusting the polarity of the solvent mixture.

  • Degradation: this compound may be sensitive to heat, light, or pH.[2][3] Prolonged extraction times at elevated temperatures can lead to degradation. It is advisable to work under subdued light and use amber glassware.

  • Suboptimal Plant Material: The concentration of this compound can vary depending on the age, part, and collection time of the plant.

  • Inefficient Cell Lysis: If using fresh plant material, ensure adequate homogenization to break cell walls and release the compound.

Q3: My this compound sample appears to be degrading during storage. How can I improve its stability?

A3: this compound, like many natural products, can be susceptible to degradation. To enhance stability:

  • Storage Conditions: Store purified this compound at low temperatures (-20°C or -80°C) in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[2]

  • Solvent Choice: For long-term storage in solution, use aprotic solvents and protect from light. Aqueous solutions should be freshly prepared.

  • pH Control: The stability of similar compounds is often pH-dependent. Determine the optimal pH for this compound stability and buffer solutions accordingly.

  • Avoid Metal Contamination: Trace metal ions can catalyze degradation. Use high-purity solvents and glassware.

Troubleshooting Guides

Chromatography Issues

Q4: I am seeing poor peak shape (tailing or fronting) during HPLC analysis of this compound. What should I do?

A4: Poor peak shape in HPLC can be caused by several factors:

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.

  • Secondary Interactions: Peak tailing can occur due to interactions between this compound and the stationary phase. Consider adjusting the mobile phase pH or adding a competing agent.

  • Column Contamination or Degradation: The column may be contaminated or the stationary phase may have degraded. Flush the column with a strong solvent or, if necessary, replace it.

  • Mismatched Injection Solvent: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion. If possible, dissolve the sample in the mobile phase.

Q5: The retention time of my this compound peak is inconsistent between runs. How can I troubleshoot this?

A5: Retention time variability is a common issue in chromatography.

  • Pump and Flow Rate Issues: Fluctuations in the pump's performance can lead to inconsistent flow rates. Check for leaks, air bubbles in the system, and ensure the pump seals are in good condition.

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase can alter its composition and affect retention times. Ensure accurate and consistent preparation for each run.

  • Temperature Fluctuations: Changes in column temperature can impact retention times. Using a column oven will provide a stable temperature environment.

  • Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before each injection.

Q6: I am observing ghost peaks in my chromatogram. What is their source?

A6: Ghost peaks are extraneous peaks that can appear in a chromatogram.

  • Sample Carryover: Residual sample from a previous injection can elute in a subsequent run. Implement a robust needle wash protocol and flush the injection port.

  • Contaminated Mobile Phase or System: Impurities in the mobile phase or leaching from system components can cause ghost peaks. Use high-purity solvents and filter them before use.

  • Late Eluting Compounds: A compound from a previous injection may have a very long retention time and appear in a later run. Increase the run time or implement a gradient elution with a strong solvent wash at the end.

Quantitative Data

Table 1: Extraction Efficiency of this compound using Different Solvents

Solvent System (v/v)Extraction MethodTemperature (°C)Yield (mg/g of dry plant material)Purity (%)
Methanol:Water (80:20)Maceration255.265
Ethyl AcetateSoxhlet604.870
Acetone (B3395972)Ultrasound-Assisted406.168
Supercritical CO₂SFE507.585

Table 2: Purification of this compound using Column Chromatography

StepStationary PhaseMobile PhaseThis compound Fraction Purity (%)Recovery (%)
Initial PurificationSilica (B1680970) Gel 60Hexane:Ethyl Acetate Gradient8090
Polishing StepSephadex LH-20Methanol9585
Final PurificationC18 Reverse PhaseAcetonitrile:Water Gradient>9980

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction of this compound
  • Sample Preparation: Grind dried and powdered plant material to a fine powder (40-60 mesh).

  • Extraction:

    • Add 10 g of the powdered plant material to a 250 mL Erlenmeyer flask.

    • Add 100 mL of acetone.

    • Place the flask in an ultrasonic bath.

    • Sonicate at 40°C for 30 minutes.

  • Filtration:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate.

    • Re-extract the residue with another 100 mL of acetone and filter again.

  • Concentration:

    • Combine the filtrates.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

Protocol 2: Purification of this compound by Column Chromatography
  • Column Packing:

    • Prepare a slurry of silica gel 60 in hexane.

    • Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with the initial mobile phase.

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.

  • Fraction Collection:

    • Collect fractions of a fixed volume (e.g., 10 mL).

    • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing this compound.

  • Pooling and Concentration:

    • Combine the fractions containing pure this compound.

    • Evaporate the solvent to obtain the purified compound.

Visualizations

experimental_workflow start Plant Material extraction Ultrasound-Assisted Extraction start->extraction Acetone filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography Hexane:EtOAc Gradient fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection pooling Pooling of Pure Fractions fraction_collection->pooling final_product Purified this compound (>95%) pooling->final_product

Caption: Experimental workflow for the isolation and purification of this compound.

signaling_pathway biondinin_c This compound receptor Cell Surface Receptor biondinin_c->receptor Inhibits enzyme_a Enzyme A receptor->enzyme_a Activates protein_b Protein B enzyme_a->protein_b Phosphorylates transcription_factor Transcription Factor protein_b->transcription_factor Activates nucleus Nucleus transcription_factor->nucleus Translocates to gene_expression Gene Expression nucleus->gene_expression cellular_response Cellular Response gene_expression->cellular_response

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Technical Support Center: Biondinin C Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Biondinin C.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound from natural product extracts.

Issue 1: Low Yield of this compound After Column Chromatography

Question: We are experiencing a significant loss of this compound during silica (B1680970) gel column chromatography of a plant crude extract. What are the potential causes and how can we improve the yield?

Answer:

Low recovery of this compound from a silica gel column can be attributed to several factors. Here are the common causes and recommended solutions:

  • Irreversible Adsorption: this compound, a diarylheptanoid, may have functional groups that bind too strongly to the acidic silica gel, leading to irreversible adsorption.

    • Solution: Deactivate the silica gel by adding a small percentage of a polar solvent like water or triethylamine (B128534) to the slurry before packing the column. This can help to reduce strong interactions. Alternatively, consider using a different stationary phase such as alumina (B75360) or a bonded-phase silica gel (e.g., C18).

  • Improper Solvent System: The polarity of the mobile phase may not be optimal for eluting this compound effectively.

    • Solution: Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to identify the optimal mobile phase for separation.[1][2] A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often more effective than an isocratic elution for complex mixtures.[2]

  • Sample Overloading: Loading too much crude extract onto the column can lead to poor separation and band tailing, resulting in impure fractions and lower yield of the desired compound.

    • Solution: As a general rule, the amount of crude extract should be about 1-5% of the weight of the stationary phase. For complex mixtures, a lower loading percentage is recommended.

  • Column Packing Issues: An improperly packed column with channels or cracks can lead to poor separation and reduced recovery.

    • Solution: Ensure the column is packed uniformly using a wet slurry method.[3] Gently tap the column during packing to settle the stationary phase and remove any air bubbles.[3]

Issue 2: Persistent Impurities in the this compound Fractions

Question: After an initial purification step, our this compound fractions are still contaminated with other closely related compounds. How can we improve the purity?

Answer:

Co-elution of structurally similar impurities is a common challenge in natural product purification. Here are some strategies to enhance the purity of your this compound samples:

  • Optimize Chromatographic Conditions:

    • Fine-tune the Mobile Phase: Small adjustments to the solvent ratios in your mobile phase can significantly improve resolution. Consider using a ternary or quaternary solvent system.

    • Change the Stationary Phase: If optimizing the mobile phase is insufficient, switching to a different stationary phase with different selectivity (e.g., from silica to alumina or a C18 reversed-phase column) is a good option.

  • Recrystallization: If the this compound sample is semi-pure and solid, recrystallization can be a highly effective final purification step. Experiment with different solvents and solvent mixtures to find a system where this compound has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For difficult separations, Prep-HPLC offers much higher resolution than standard column chromatography. While it is a more expensive and lower-capacity technique, it is often necessary to achieve high purity.

Issue 3: Suspected Degradation of this compound During Purification

Question: We suspect that our this compound sample is degrading during the purification process. What could be the cause and how can we prevent it?

Answer:

Diarylheptanoids can be sensitive to heat, light, and pH. Degradation can be a significant issue, leading to low yields and the introduction of new impurities.

  • Heat Sensitivity:

    • Solution: Avoid excessive heat during solvent evaporation. Use a rotary evaporator at a low temperature. If possible, perform chromatographic separations at room temperature or in a cold room.

  • Light Sensitivity:

    • Solution: Protect the sample from direct light by using amber glass vials and covering the chromatography column with aluminum foil.

  • pH Sensitivity:

    • Solution: The acidic nature of silica gel can sometimes cause degradation of acid-labile compounds. Using a neutral stationary phase like deactivated silica or alumina can mitigate this. Buffering the mobile phase may also be necessary in some cases.

Frequently Asked Questions (FAQs)

Q1: What is a typical workflow for the purification of this compound from a plant extract?

A1: A general workflow for purifying this compound from a crude plant extract involves several stages. The complexity of the process depends on the initial purity of the extract and the desired final purity of the compound.

G cluster_0 Extraction cluster_1 Initial Cleanup cluster_2 Chromatographic Purification cluster_3 Final Polishing Start Plant Material Extraction Solvent Extraction (e.g., Methanol, Ethyl Acetate) Start->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Partitioning Liquid-Liquid Partitioning Concentration->Partitioning ColumnChromatography Column Chromatography (e.g., Silica Gel) Partitioning->ColumnChromatography TLC TLC Analysis of Fractions ColumnChromatography->TLC Pooling Pooling of Pure Fractions TLC->Pooling PrepHPLC Preparative HPLC Pooling->PrepHPLC Crystallization Recrystallization Pooling->Crystallization FinalProduct Pure this compound PrepHPLC->FinalProduct Crystallization->FinalProduct

General workflow for this compound purification.

Q2: How do I choose the right solvent system for column chromatography?

A2: The ideal solvent system for column chromatography is typically determined by preliminary analysis using Thin-Layer Chromatography (TLC). The goal is to find a solvent or solvent mixture that provides good separation between this compound and its impurities. A good starting point is a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or acetone).

Solvent System (Hexane:Ethyl Acetate)Rf Value of this compound (Hypothetical)Separation from Impurities (Hypothetical)
9:10.1Poor separation from non-polar impurities
7:30.35Good separation
5:50.6Poor separation from polar impurities
3:70.8All compounds at solvent front

An optimal Rf value for the compound of interest on a TLC plate is generally between 0.3 and 0.4. This usually translates to a good elution profile on a column.

Q3: What analytical techniques can be used to confirm the purity of the final this compound sample?

A3: A combination of analytical techniques should be used to confirm the purity of your this compound sample:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing purity. A pure sample should show a single, sharp peak. Diode-array detection (DAD) can provide additional information about the peak's spectral purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the mass analysis of mass spectrometry, providing information on the molecular weight of the compound and any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and can also reveal the presence of impurities.

Experimental Protocols

Protocol 1: General Procedure for Silica Gel Column Chromatography

This protocol outlines a general procedure for the purification of this compound from a semi-purified plant extract using silica gel column chromatography.

Materials:

  • Glass chromatography column

  • Silica gel (60-120 mesh)

  • Sea sand

  • Glass wool

  • Solvents (e.g., n-hexane, ethyl acetate)

  • Semi-purified plant extract containing this compound

  • Collection tubes or flasks

Procedure:

  • Column Preparation:

    • Place a small plug of glass wool at the bottom of the column.

    • Add a thin layer of sea sand over the glass wool.

    • Prepare a slurry of silica gel in the initial, non-polar solvent (e.g., n-hexane).

    • Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing and remove air bubbles.

    • Add another thin layer of sand on top of the settled silica gel.

    • Drain the solvent until it is just level with the top of the sand. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the semi-purified extract in a minimal amount of the initial mobile phase.

    • Alternatively, for less soluble samples, adsorb the extract onto a small amount of silica gel, dry it, and carefully add the powdered sample to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Begin elution with the starting solvent system (e.g., 100% n-hexane).

    • Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate). This can be done in a stepwise or linear gradient.

  • Fraction Collection:

    • Collect the eluent in a series of numbered fractions.

    • Monitor the separation by analyzing the fractions using TLC.

  • Analysis and Pooling:

    • Identify the fractions containing pure this compound based on the TLC analysis.

    • Combine the pure fractions and evaporate the solvent to obtain the purified compound.

Protocol 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

This protocol provides a general guideline for the final purification of this compound using Prep-HPLC.

Materials:

  • Preparative HPLC system with a UV detector

  • Preparative C18 reversed-phase column

  • HPLC-grade solvents (e.g., acetonitrile (B52724), water with 0.1% formic acid)

  • Semi-purified this compound sample

  • Collection vials

Procedure:

  • Method Development:

    • Develop an analytical HPLC method to achieve good separation of this compound from remaining impurities.

    • The mobile phase often consists of a mixture of water (often with a modifier like 0.1% formic acid or acetic acid) and an organic solvent like acetonitrile or methanol.

  • System Preparation:

    • Equilibrate the preparative column with the initial mobile phase conditions until a stable baseline is achieved.

  • Sample Preparation and Injection:

    • Dissolve the semi-purified this compound sample in the mobile phase or a compatible solvent.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

    • Inject the sample onto the column.

  • Chromatographic Run and Fraction Collection:

    • Run the HPLC method, monitoring the chromatogram at a suitable wavelength for this compound.

    • Collect the peak corresponding to this compound as it elutes from the column. Automated fraction collectors are often used for this purpose.

  • Post-Run Analysis:

    • Analyze the collected fraction(s) using analytical HPLC to confirm purity.

    • Combine the pure fractions and remove the solvent, typically by lyophilization or rotary evaporation, to obtain the highly purified this compound.

G cluster_0 Troubleshooting Logic Start Low Purity of this compound CheckTLC Analyze by TLC/HPLC Start->CheckTLC ImpurityPolarity Are impurities more or less polar? CheckTLC->ImpurityPolarity AdjustGradient Adjust Solvent Gradient ImpurityPolarity->AdjustGradient Less Polar ImpurityPolarity->AdjustGradient More Polar ChangeStationaryPhase Change Stationary Phase (e.g., to Reversed-Phase) ImpurityPolarity->ChangeStationaryPhase Co-eluting FinalPurification Consider Prep-HPLC or Recrystallization AdjustGradient->FinalPurification ChangeStationaryPhase->FinalPurification PureSample High Purity Sample FinalPurification->PureSample

Troubleshooting flowchart for low purity.

References

Technical Support Center: Stability and Storage of Biondinin C

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a compound specifically named "Biondinin C" is not available in the public domain. The following technical support guide has been created using Ascorbic Acid (Vitamin C) as a representative compound with known stability challenges. Researchers working with this compound should validate these recommendations for their specific molecule.

This guide provides frequently asked questions (FAQs) and troubleshooting advice for researchers, scientists, and drug development professionals working with compounds susceptible to degradation, such as Ascorbic Acid.

Frequently Asked Questions (FAQs)

1. What are the primary factors that affect the stability of Ascorbic Acid?

Ascorbic Acid is highly sensitive to several environmental factors. The primary drivers of its degradation are:

  • Oxygen: As a potent antioxidant, Ascorbic Acid is readily oxidized in the presence of oxygen. This process is often the main cause of potency loss.

  • Temperature: Higher temperatures accelerate the rate of oxidation and other degradation pathways.

  • Light: Exposure to UV light can catalyze oxidative degradation.

  • pH: The stability of Ascorbic Acid is pH-dependent. It is most stable in acidic conditions (pH 3-5).

  • Moisture: The presence of water can facilitate degradation reactions. For solid forms, it is crucial to protect them from humidity.

  • Metal Ions: The presence of metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze the oxidation of Ascorbic Acid.

2. What are the recommended storage conditions for Ascorbic Acid?

To ensure maximum shelf-life and potency, adhere to the following storage conditions:

FormulationTemperatureLight ConditionsAtmosphereContainer
Solid (Powder) 2-8°C (Refrigerated)Protect from lightInert gas (e.g., Argon, Nitrogen)Tightly sealed, opaque, airtight container
Aqueous Solution 2-8°C (Refrigerated) or -20°C (Frozen for long-term)Protect from lightDegassed solvent, purged with inert gasTightly sealed, opaque, airtight vials

3. How can I minimize degradation when preparing Ascorbic Acid solutions for my experiments?

To maintain the integrity of your Ascorbic Acid solutions during experimental setup, follow these steps:

  • Use deoxygenated solvents (e.g., by sparging with nitrogen or argon for at least 15-20 minutes).

  • Prepare solutions fresh for each experiment whenever possible.

  • If solutions must be prepared in advance, flash-freeze aliquots in an inert atmosphere and store them at -20°C or below.

  • Work quickly and keep solutions on ice to minimize exposure to ambient temperature and light.

  • Use amber-colored or foil-wrapped labware to protect solutions from light.

  • Incorporate a chelating agent like EDTA in your buffer to sequester any contaminating metal ions that could catalyze oxidation.

Troubleshooting Guide

Problem: I am observing a rapid loss of Ascorbic Acid activity in my experiments.

This is a common issue due to the inherent instability of the molecule. Use the following flowchart to troubleshoot potential causes:

G start Start: Rapid Activity Loss Observed prep Review Solution Preparation Protocol start->prep fresh Was the solution freshly prepared? prep->fresh storage Review Solution Storage Conditions fresh->storage No handling Review Experimental Handling fresh->handling Yes outcome1 Outcome: Prepare fresh solutions daily. fresh->outcome1 No frozen Was the solution stored frozen and protected from light? storage->frozen frozen->handling Yes outcome2 Outcome: Store aliquots at -20°C in amber vials under inert gas. frozen->outcome2 No light_temp Were solutions protected from light and kept on ice? handling->light_temp buffer Check Buffer Composition light_temp->buffer Yes outcome3 Outcome: Use opaque tubes/plates and work on ice. light_temp->outcome3 No metals Does the buffer contain metal ions or lack a chelating agent? buffer->metals outcome4 Outcome: Use metal-free buffers or add EDTA. metals->outcome4 Yes G cluster_0 Degradation Pathway cluster_1 Influencing Factors Ascorbic_Acid Ascorbic Acid (Active) DHA Dehydroascorbic Acid (DHA) Ascorbic_Acid->DHA Oxidation (Reversible) DKG 2,3-Diketogulonic Acid DHA->DKG Irreversible Hydrolysis Further_Products Further Degradation Products (e.g., Oxalate, Threonic Acid) DKG->Further_Products O2 Oxygen O2->DHA Metal_Ions Metal Ions (Cu²⁺, Fe³⁺) Metal_Ions->DHA Light Light/UV Light->DHA Heat Heat Heat->DKG

Technical Support Center: Biondinin C Quantification by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of Biondinin C using High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for this compound quantification?

ParameterSuggested Condition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Isocratic elution with Acetonitrile (B52724):Water (60:40, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm (A common wavelength for aromatic compounds; should be optimized by scanning the UV-Vis spectrum of a this compound standard)
Injection Volume 10 µL
Column Temperature 30 °C

Q2: How should I prepare my fungal extract samples for this compound analysis?

A2: Proper sample preparation is crucial to protect your HPLC column and ensure accurate quantification. A general procedure for extracting this compound from fungal cultures involves liquid-liquid or solid-phase extraction.[1]

Experimental Protocols

Protocol 1: Standard Stock Solution Preparation
  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve the standard in a suitable solvent such as methanol (B129727) or acetonitrile to a final volume of 10 mL in a volumetric flask. This creates a 1 mg/mL stock solution.

  • From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase. A typical concentration range could be 1, 5, 10, 25, 50, and 100 µg/mL.

Protocol 2: Fungal Culture Extraction
  • Lyophilize (freeze-dry) the fungal mycelium or culture broth.

  • Grind the lyophilized material to a fine powder.

  • Extract a known weight of the powder (e.g., 1 gram) with a suitable organic solvent in which this compound is soluble, such as ethyl acetate (B1210297) or dichloromethane.[2][3] Perform the extraction three times with 20 mL of solvent each time, using sonication to improve efficiency.

  • Combine the extracts and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator).

  • Re-dissolve the dried extract in a known volume of mobile phase (e.g., 1 mL).

  • Filter the final solution through a 0.22 µm syringe filter before injecting it into the HPLC system to remove any particulate matter.[4]

Troubleshooting Guide

This section addresses common problems encountered during the HPLC quantification of this compound.

Peak Shape Problems

Q3: My this compound peak is tailing. What could be the cause and how can I fix it?

A3: Peak tailing can be caused by several factors. A systematic approach to troubleshooting is recommended.

  • Secondary Interactions: Silanol groups on the silica-based C18 column can interact with polar functional groups on this compound.

    • Solution: Add a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase (e.g., 0.1%). Alternatively, use a low-pH mobile phase (e.g., add 0.1% formic or acetic acid) to suppress the ionization of silanols.

  • Column Overload: Injecting too high a concentration of the analyte can lead to peak tailing.

    • Solution: Dilute your sample and re-inject.

  • Column Contamination or Degradation: The column may be contaminated with strongly retained compounds from previous injections, or the stationary phase may be degrading.

    • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the problem persists, the column may need to be replaced.

Q4: I am observing peak splitting for this compound. What should I do?

A4: Peak splitting can be a complex issue with several potential causes.

  • Co-eluting Interference: A compound with a very similar retention time might be co-eluting with this compound.

    • Solution: Adjust the mobile phase composition (e.g., change the acetonitrile:water ratio) or the flow rate to improve resolution. A gradient elution might be necessary.

  • Column Void or Channeling: A void at the head of the column can cause the sample to travel through different paths, resulting in a split peak.

    • Solution: Reverse-flush the column at a low flow rate. If this does not resolve the issue, the column may need to be replaced.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the mobile phase.

Retention Time and Baseline Issues

Q5: The retention time for my this compound peak is shifting between injections. Why is this happening?

A5: Retention time instability can compromise the reliability of your results.

  • Inconsistent Mobile Phase Composition: Improperly mixed or evaporated mobile phase can lead to shifts in retention time.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. Ensure thorough mixing of the mobile phase components.

  • Column Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.

  • Pump Issues: Air bubbles in the pump or faulty check valves can cause inconsistent flow rates.

    • Solution: Degas the mobile phase and purge the pump. If the problem persists, service the pump check valves.

Q6: I am experiencing a noisy or drifting baseline. What are the possible causes?

A6: A stable baseline is essential for accurate quantification.

  • Contaminated Mobile Phase: Impurities in the solvents or additives can cause baseline noise.

    • Solution: Use HPLC-grade solvents and high-purity additives. Filter the mobile phase before use.

  • Detector Lamp Failure: An aging detector lamp can lead to increased noise and a drifting baseline.

    • Solution: Check the lamp's energy output and replace it if necessary.

  • Air Bubbles in the System: Air bubbles passing through the detector flow cell will cause baseline spikes.

    • Solution: Thoroughly degas the mobile phase and purge the system.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_standard_prep Standard Preparation cluster_hplc_analysis HPLC Analysis fungal_culture Fungal Culture extraction Solvent Extraction fungal_culture->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution filtration 0.22 µm Filtration reconstitution->filtration hplc_injection HPLC Injection filtration->hplc_injection biondinin_c_std This compound Standard stock_solution Prepare Stock Solution biondinin_c_std->stock_solution serial_dilution Serial Dilution for Calibration Curve stock_solution->serial_dilution serial_dilution->hplc_injection chromatographic_separation Chromatographic Separation hplc_injection->chromatographic_separation uv_detection UV Detection chromatographic_separation->uv_detection data_analysis Data Analysis & Quantification uv_detection->data_analysis

Caption: Experimental workflow for this compound quantification.

Troubleshooting Logic

troubleshooting_logic decision decision issue issue solution solution start Problem with Chromatogram decision_peak_shape decision_peak_shape start->decision_peak_shape Is it a peak shape issue? decision_retention_time decision_retention_time start->decision_retention_time Is it a retention time issue? issue_tailing issue_tailing decision_peak_shape->issue_tailing Yes, peak tailing issue_splitting issue_splitting decision_peak_shape->issue_splitting Yes, peak splitting issue_shifting issue_shifting decision_retention_time->issue_shifting Yes, retention time is shifting issue_no_peak issue_no_peak decision_retention_time->issue_no_peak No, no peak or very small peak solution_tailing solution_tailing issue_tailing->solution_tailing Check for secondary interactions, overload, or contamination solution_splitting solution_splitting issue_splitting->solution_splitting Check for co-elution, column void, or solvent mismatch solution_shifting solution_shifting issue_shifting->solution_shifting Check mobile phase, temperature, and pump solution_no_peak solution_no_peak issue_no_peak->solution_no_peak Check sample concentration, injection, and detector

Caption: Troubleshooting decision tree for common HPLC issues.

References

Technical Support Center: Enhancing the Solubility of Biondinin C for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with practical solutions for dissolving and utilizing Biondinin C in in vitro experiments. The information is presented in a question-and-answer format to address common challenges and provide clear, actionable protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which solvents is it soluble?

This compound is a monoterpenoid natural product.[1] Based on available data, it is soluble in several organic solvents.

Q2: What is the recommended starting concentration for a this compound stock solution?

For initial experiments, preparing a 10-20 mM stock solution in 100% DMSO is a common starting point for poorly soluble compounds. The optimal concentration should be empirically determined.

Q3: What is the maximum concentration of DMSO that can be used in cell-based assays?

The final concentration of DMSO in your cell culture media should generally be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. However, the tolerance to DMSO can be cell-line dependent and should be determined experimentally by running a vehicle control.

Q4: Can I use other solvents for my cell-based assays?

While other solvents like ethanol (B145695) can be used, DMSO is the most common for highly hydrophobic compounds. If using ethanol, the final concentration in the media should also be kept low, typically below 0.5%.

Q5: How should I store my this compound stock solution?

Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light.

Troubleshooting Guide

Issue: My this compound is not dissolving in DMSO at the desired concentration.

  • Solution 1: Gentle Warming. Gently warm the solution in a water bath at 37°C for a short period (5-10 minutes). Avoid excessive heat, which could degrade the compound.

  • Solution 2: Sonication. Use a bath sonicator to aid in dissolution. Sonicate for brief intervals to avoid overheating.

  • Solution 3: Vortexing. Vigorous vortexing can help break up aggregates and improve solubility.

Issue: this compound precipitates when I add it to my aqueous cell culture medium.

  • Solution 1: Serial Dilution. Perform serial dilutions of your DMSO stock in the cell culture medium. Add the diluted compound to the cells dropwise while gently swirling the plate to ensure rapid mixing.

  • Solution 2: Use of a Surfactant. Consider using a biocompatible surfactant like Pluronic® F-68 at a low, non-toxic concentration (e.g., 0.02-0.1%) in your final culture medium to help maintain solubility.

  • Solution 3: Complexation with Cyclodextrins. For certain applications, cyclodextrins can be used to encapsulate hydrophobic compounds and increase their aqueous solubility.

Quantitative Data Summary

Due to the limited availability of precise quantitative solubility data for this compound, the following table provides a qualitative summary and recommended starting points for stock solutions. Researchers should determine the exact solubility for their specific experimental needs.

SolventQualitative SolubilityRecommended Starting Stock Concentration
Dimethyl Sulfoxide (DMSO) Soluble10-20 mM
Ethanol Soluble5-10 mM
Chloroform SolubleNot recommended for in vitro assays
Dichloromethane SolubleNot recommended for in vitro assays
Ethyl Acetate SolubleNot recommended for in vitro assays
Acetone SolubleNot recommended for in vitro assays
Water InsolubleN/A
Cell Culture Media InsolubleN/A (requires a co-solvent)

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, sterile-filtered DMSO to achieve the target concentration (e.g., 10 mM).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, proceed with gentle warming (37°C) and/or sonication as described in the troubleshooting guide.

  • Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. Filtration of high-concentration DMSO stocks can be challenging.

  • Storage: Aliquot the stock solution into smaller volumes in sterile, light-protecting tubes and store at -20°C or -80°C.

Protocol 2: Enhancing Aqueous Solubility using Pluronic® F-68
  • Prepare Pluronic® F-68 Stock: Prepare a sterile 1% (w/v) stock solution of Pluronic® F-68 in cell culture medium.

  • Prepare this compound Working Solution: Dilute your this compound DMSO stock into the 1% Pluronic® F-68/media solution to an intermediate concentration that is 10x your final desired concentration.

  • Final Dilution: Add the intermediate this compound/Pluronic® F-68 solution to your cells in culture at a 1:10 ratio to achieve the final desired concentration of this compound and a final Pluronic® F-68 concentration of 0.1%. Ensure the final DMSO concentration is below the cytotoxic limit for your cells.

Visualizations

Experimental Workflow for Solubilizing this compound

G start Start: this compound Powder weigh Weigh Compound start->weigh add_dmso Add 100% DMSO (e.g., to 10-20 mM) weigh->add_dmso dissolve Vortex / Sonicate / Warm (37°C) add_dmso->dissolve stock_sol 10-20 mM Stock Solution in DMSO dissolve->stock_sol dilute Dilute Stock in Medium (Final DMSO <0.5%) stock_sol->dilute prepare_media Prepare Cell Culture Medium prepare_media->dilute precipitate Precipitation Occurs? dilute->precipitate add_to_cells Add to Cells precipitate->add_to_cells No troubleshoot Troubleshooting: - Use Surfactant (Pluronic F-68) - Use Cyclodextrins precipitate->troubleshoot Yes end Experiment add_to_cells->end troubleshoot->dilute

Caption: Workflow for preparing this compound solutions for in vitro assays.

Putative Signaling Pathway for this compound's Anti-Inflammatory Activity

Disclaimer: The following diagram illustrates a potential signaling pathway based on the known activities of structurally related natural compounds. The precise mechanism of action for this compound has not been fully elucidated.

Many terpenoid and other natural compounds exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation.

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

References

Technical Support Center: Method Development for Scaling Up Biondinin C Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Biondinin C, a monoterpenoid isolated from the fruits of Illicium simonsii.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its source?

A1: this compound is a monoterpenoid natural product.[1] It is isolated from the fruits of Illicium simonsii, a plant belonging to the Schisandraceae family.[1] Its chemical formula is C19H24O3 and its CAS number is 55511-08-5.[2]

Q2: What are the known biological activities of compounds from Illicium simonsii?

A2: While specific biological activities of this compound are still under investigation, other terpenoid compounds isolated from Illicium simonsii have demonstrated promising biological activities. For instance, some monoterpene derivatives have shown antiviral activity against Coxsackievirus B3. Additionally, other compounds from this plant have exhibited antibacterial activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), with some demonstrating a mechanism of action that involves disrupting bacterial cell membranes. Furthermore, various compounds from Illicium simonsii have been reported to have neuroprotective effects.

Q3: What are the general challenges in scaling up the purification of monoterpenoids like this compound?

A3: Scaling up the purification of monoterpenoids presents several challenges. These include maintaining resolution and purity at a larger scale, potential for sample degradation due to longer processing times, and the increased cost of materials and solvents. The lipophilic nature of many monoterpenes can also lead to issues with solubility and aggregation. Careful optimization of chromatographic conditions is crucial for a successful scale-up.

Troubleshooting Guide: this compound Purification

This guide addresses common issues encountered during the scale-up of this compound purification using silica (B1680970) gel chromatography.

Problem Potential Cause Troubleshooting Steps
Low Yield of this compound Incomplete Extraction: The initial extraction from the plant material may not be efficient.1. Ensure the plant material is finely ground to maximize surface area. 2. Optimize the solvent system for extraction. A non-polar solvent like hexane (B92381) or a moderately polar solvent like ethyl acetate (B1210297) is a good starting point for monoterpenoids. 3. Consider using techniques like Soxhlet extraction or ultrasound-assisted extraction to improve efficiency.
Degradation of this compound: The compound may be sensitive to heat, light, or pH changes.1. Perform all purification steps at a controlled, cool temperature. 2. Protect the sample from direct light. 3. Buffer the mobile phase if pH sensitivity is suspected. Avoid strongly acidic or basic conditions.
Poor Separation/Co-elution of Impurities Inappropriate Solvent System: The polarity of the mobile phase may not be optimal for separating this compound from other compounds.1. Perform small-scale analytical thin-layer chromatography (TLC) to screen various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol gradients). 2. Aim for an Rf value of 0.2-0.3 for this compound on TLC for good separation on a column. 3. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, often provides better separation for complex mixtures.
Column Overloading: Too much crude extract is loaded onto the column.1. As a general rule, the amount of crude material should be about 1-5% of the total weight of the silica gel. 2. For difficult separations, a lower loading percentage is recommended.
Irregular Peak Shapes (Tailing or Fronting) Poor Column Packing: The silica gel bed is not uniformly packed, leading to uneven solvent flow.1. Ensure the silica gel is packed as a uniform slurry to avoid air bubbles and channels. 2. Gently tap the column during packing to encourage even settling.
Sample Insolubility: The sample is not fully dissolved in the loading solvent.1. Dissolve the crude extract in a minimal amount of the initial mobile phase or a slightly stronger solvent. 2. If the sample is not soluble in the mobile phase, consider dry loading by adsorbing the sample onto a small amount of silica gel before loading it onto the column.
High Backpressure in the Column Fine Silica Gel Particles: Using a very fine grade of silica gel can lead to high backpressure, especially at a large scale.1. Use a larger particle size silica gel for preparative chromatography. 2. Optimize the flow rate to a lower value.
Precipitation of Sample on the Column: The sample may precipitate at the top of the column if the loading solvent is too strong.1. Use a loading solvent that is the same as or weaker than the initial mobile phase. 2. Ensure the sample is fully dissolved before loading.

Experimental Protocols

Extraction of Crude this compound from Illicium simonsii Fruits
  • Preparation of Plant Material: Air-dry the fruits of Illicium simonsii and grind them into a fine powder.

  • Solvent Extraction:

    • Macerate the powdered plant material with 95% ethanol (B145695) at room temperature for 72 hours. Repeat this process three times.

    • Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water and perform successive liquid-liquid extractions with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

    • Monitor the presence of this compound in each fraction using analytical TLC. This compound, being a moderately polar monoterpenoid ester, is expected to be enriched in the ethyl acetate fraction.

Scaled-Up Purification of this compound by Silica Gel Column Chromatography
  • Column Preparation:

    • Select a glass column with an appropriate diameter and length for the desired scale.

    • Prepare a slurry of silica gel (e.g., 200-300 mesh) in the initial, non-polar mobile phase (e.g., hexane or petroleum ether).

    • Carefully pour the slurry into the column, allowing the silica gel to pack uniformly under gravity. Gently tap the column to dislodge any air bubbles.

    • Allow the solvent to drain until it is level with the top of the silica gel bed.

  • Sample Loading:

    • Dissolve the enriched ethyl acetate fraction in a minimal volume of the initial mobile phase.

    • Carefully apply the dissolved sample to the top of the silica gel bed.

    • Alternatively, for samples with low solubility, perform dry loading:

      • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane).

      • Add a small amount of silica gel to the solution and evaporate the solvent to obtain a free-flowing powder.

      • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin elution with the non-polar mobile phase.

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient. A typical gradient could be from 100% hexane to 100% ethyl acetate.

    • Collect fractions of a consistent volume.

  • Fraction Analysis and Pooling:

    • Monitor the collected fractions by analytical TLC.

    • Combine the fractions containing pure this compound.

  • Final Purification (Optional):

    • If necessary, perform a final purification step using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase (e.g., methanol/water or acetonitrile/water gradient).

Visualizations

Experimental Workflow for this compound Purification

Biondinin_C_Purification_Workflow start Start: Dried Fruits of Illicium simonsii extraction 1. Grinding and Extraction with 95% Ethanol start->extraction concentration 2. Concentration of Ethanol Extract extraction->concentration partitioning 3. Solvent Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) concentration->partitioning fraction_selection 4. Selection of Ethyl Acetate Fraction (Enriched with this compound) partitioning->fraction_selection column_chromatography 5. Scaled-Up Silica Gel Column Chromatography fraction_selection->column_chromatography fraction_collection 6. Fraction Collection column_chromatography->fraction_collection tlc_analysis 7. TLC Analysis of Fractions fraction_collection->tlc_analysis pooling 8. Pooling of Pure this compound Fractions tlc_analysis->pooling final_purification 9. Optional: Preparative HPLC pooling->final_purification end End: Purified this compound pooling->end If sufficiently pure final_purification->end

Caption: Workflow for the extraction and purification of this compound.

Potential Neuroprotective Signaling Pathways of Monoterpenoids

While the specific mechanism of this compound is yet to be elucidated, many monoterpenoids exert their neuroprotective effects by modulating key signaling pathways involved in oxidative stress and inflammation. The following diagram illustrates a generalized pathway that may be relevant.

Neuroprotective_Signaling_Pathway cluster_stress Cellular Stressors (e.g., Oxidative Stress, Neuroinflammation) cluster_pathways Key Signaling Pathways cluster_response Cellular Response stress Oxidative Stress (ROS) / Inflammatory Signals nfkb NF-κB Pathway stress->nfkb Activates nrf2 Nrf2-ARE Pathway stress->nrf2 Activates mapk MAPK Pathways (p38, JNK) stress->mapk Activates inflammation Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) nfkb->inflammation Promotes antioxidant Antioxidant Enzyme Expression (HO-1, NQO1) nrf2->antioxidant Promotes apoptosis Apoptosis mapk->apoptosis Promotes inflammation->apoptosis survival Neuronal Survival antioxidant->survival Supports monoterpenoid Monoterpenoids (e.g., this compound - Postulated) monoterpenoid->nfkb Inhibits monoterpenoid->nrf2 Activates monoterpenoid->mapk Inhibits

Caption: Postulated neuroprotective mechanisms of monoterpenoids.

References

Addressing matrix effects in LC-MS analysis of Biondinin C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Biondinin C.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS analysis of this compound?

In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, this compound.[1] These components can include salts, lipids, proteins, and other endogenous molecules from the biological sample.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1][2][3] This interference can compromise the accuracy, precision, and sensitivity of the quantitative analysis.

Q2: My this compound signal is inconsistent and lower than expected in biological samples compared to pure standards. Could this be due to matrix effects?

Yes, inconsistent and suppressed signal intensity for this compound when analyzing biological samples is a classic sign of matrix effects, particularly ion suppression. Co-eluting endogenous compounds from the sample matrix can compete with this compound for ionization, leading to a reduced and variable signal.

Q3: How can I definitively determine if matrix effects are impacting my this compound assay?

A post-extraction spike experiment is a standard method to quantitatively assess matrix effects. This involves comparing the peak area of this compound in a neat solution (solvent) with the peak area of this compound spiked into an extracted blank matrix sample. A significant difference between these two measurements indicates the presence of matrix effects.

Q4: What are the most effective general strategies to mitigate matrix effects?

The most common and effective strategies to address matrix effects can be grouped into three main categories:

  • Sample Preparation: Employing techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or Protein Precipitation (PPT) to remove interfering matrix components before LC-MS analysis.

  • Chromatographic Separation: Optimizing the liquid chromatography method to separate this compound from co-eluting matrix components.

  • Use of Internal Standards: Incorporating a stable isotope-labeled internal standard (SIL-IS) of this compound is considered the gold standard for compensating for matrix effects.

Q5: Is a stable isotope-labeled (SIL) internal standard for this compound always necessary?

While highly recommended, a SIL-IS may not always be available or feasible. They are the preferred choice because they have nearly identical chemical and physical properties to the analyte and will be similarly affected by matrix components, thus providing the most accurate correction. If a SIL-IS is not available, a structural analogue can be used, but careful validation is required. Alternatively, matrix-matched calibration curves can be employed.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to matrix effects during the LC-MS analysis of this compound.

Issue 1: Poor Signal Reproducibility and Accuracy
  • Question: My quantitative results for this compound in plasma samples show high variability and poor accuracy. What steps should I take?

  • Answer: High variability and poor accuracy are strong indicators of uncompensated matrix effects. The following workflow can help you troubleshoot this issue.

A Start: Poor Reproducibility/Accuracy B Perform Matrix Effect Assessment (Post-Extraction Spike) A->B C Matrix Effect > 15%? B->C D Implement/Optimize Sample Preparation C->D Yes J No Significant Matrix Effect C->J No E Re-evaluate Matrix Effect D->E F Matrix Effect Still Present? E->F G Optimize Chromatographic Separation F->G Yes I Method Optimized F->I No H Incorporate Stable Isotope-Labeled Internal Standard (SIL-IS) G->H H->I J->I A Start: Co-elution with Ion Suppression Zone B Modify Mobile Phase Gradient A->B E Resolution Achieved? B->E C Change Mobile Phase pH C->E D Evaluate a Different Column Chemistry D->E F Yes E->F G No E->G No H Method Optimized F->H G->C G->D

References

Refinement of spectroscopic techniques for Biondinin C characterization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Biondinin C Spectroscopic Characterization

Welcome to the technical support center for the spectroscopic characterization of this compound. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general approach for the complete spectroscopic characterization of this compound?

A1: A comprehensive characterization of this compound, a lignan (B3055560), typically involves a multi-technique spectroscopic approach. This includes Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) for structural elucidation, Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern, Ultraviolet-Visible (UV-Vis) Spectroscopy to analyze electronic transitions, and Infrared (IR) Spectroscopy to identify functional groups.[1][2][3][4]

Q2: Which solvents are recommended for NMR analysis of this compound?

A2: The choice of solvent is critical for obtaining high-quality NMR spectra. Common deuterated solvents for lignan analysis include Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), and Dimethyl sulfoxide-d₆ (DMSO-d₆).[3] The selection depends on the solubility of the purified this compound sample. For initial trials, CDCl₃ is often a good starting point.

Q3: What are the expected challenges in the mass spectrometry analysis of this compound?

A3: Challenges in mass spectrometry can include achieving efficient ionization without significant fragmentation, especially with soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). For lignans, forming sodium or potassium adducts ([M+Na]⁺, [M+K]⁺) is common and can complicate spectral interpretation. High-resolution mass spectrometry is recommended to obtain accurate mass measurements for molecular formula determination.

Q4: How can I confirm the presence of a conjugated system in this compound using UV-Vis spectroscopy?

A4: The presence of aromatic rings and other conjugated systems in this compound will result in characteristic absorption bands in the UV-Vis spectrum, typically in the 200-400 nm range. The specific wavelength of maximum absorbance (λmax) can provide clues about the extent of conjugation.

Q5: What key functional groups of this compound can be identified with IR spectroscopy?

A5: IR spectroscopy is excellent for identifying key functional groups. For a lignan like this compound, you can expect to observe characteristic absorption bands for hydroxyl (-OH) groups (broad peak around 3400 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), aliphatic C-H stretching (around 2850-2960 cm⁻¹), and C=C stretching from the aromatic rings (around 1500-1600 cm⁻¹).

Troubleshooting Guides

This section addresses specific issues that may arise during the spectroscopic analysis of this compound.

NMR Spectroscopy Troubleshooting
Issue Possible Cause Suggested Solution
Poor signal-to-noise ratio in ¹³C NMR. Low natural abundance of ¹³C. Insufficient sample concentration.Increase the number of scans. Use a higher concentration of the sample if possible. Ensure proper tuning and matching of the NMR probe.
Broad or distorted peaks in ¹H NMR. Sample aggregation. Presence of paramagnetic impurities. Poor shimming of the magnetic field.Use a different deuterated solvent or adjust the sample concentration. Filter the sample to remove any particulate matter. Re-shim the spectrometer before acquiring data.
Difficulty in assigning overlapping proton signals. Complex spin systems and similar chemical environments.Utilize 2D NMR techniques such as COSY (Correlation Spectroscopy) to identify coupled protons and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
Presence of a large water peak. Residual water in the deuterated solvent or sample.Use a fresh, sealed ampule of deuterated solvent. If the sample is hygroscopic, dry it under vacuum before dissolving. Employ solvent suppression techniques during NMR acquisition.
Mass Spectrometry Troubleshooting
Issue Possible Cause Suggested Solution
No molecular ion peak observed. In-source fragmentation. Inefficient ionization.Optimize the ionization source parameters (e.g., reduce fragmentor voltage in ESI). Try a softer ionization technique like APCI (Atmospheric Pressure Chemical Ionization).
Multiple adduct ions complicating the spectrum. Presence of salts (Na⁺, K⁺) in the sample or solvent.Purify the sample using techniques like HPLC or solid-phase extraction to remove salts. Use high-purity solvents for sample preparation.
Low signal intensity. Poor sample preparation. Inappropriate matrix for MALDI.Ensure the sample is fully dissolved and free of interfering substances. For MALDI, co-crystallize the sample with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid).
Mass accuracy is outside the acceptable range. Instrument requires calibration.Calibrate the mass spectrometer using a known standard before running the sample.
UV-Vis and IR Spectroscopy Troubleshooting
Issue Possible Cause Suggested Solution
UV-Vis: No distinct peaks observed. Sample concentration is too low or too high. The chromophore absorbs outside the scanned range.Prepare a dilution series to find the optimal concentration. Extend the scanning range of the spectrophotometer.
UV-Vis: Baseline drift. Instrument not properly warmed up. Fluctuations in lamp intensity.Allow the spectrophotometer to warm up for the recommended time. Run a baseline correction with a blank cuvette containing the solvent.
IR: Broad -OH peak masking other signals. High concentration of hydroxyl groups leading to hydrogen bonding.If possible, derivatize the hydroxyl groups to reduce broadening. Alternatively, use computational methods to deconvolve overlapping peaks.
IR: Poor spectral quality (noisy). Insufficient sample for KBr pellet or ATR. Poor contact with ATR crystal.Ensure sufficient and well-ground sample is mixed with KBr. For ATR, ensure good contact between the sample and the crystal by applying appropriate pressure.

Experimental Protocols

NMR Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of purified this compound.

  • Solvent Addition: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆) in a clean, dry NMR tube.

  • Mixing: Gently vortex or sonicate the tube to ensure complete dissolution.

  • Analysis: Insert the NMR tube into the spectrometer and acquire ¹H, ¹³C, and 2D NMR spectra following standard instrument procedures.

High-Resolution Mass Spectrometry (HRMS) Sample Preparation (ESI)
  • Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in a high-purity solvent (e.g., methanol, acetonitrile).

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent.

  • Infusion: Introduce the working solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data in both positive and negative ion modes to observe the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions and any adducts.

Quantitative Data Summary

Note: The following data are representative for a lignan of the this compound class and should be used as a reference for experimental validation.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound

Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm, multiplicity, J in Hz)
Aromatic CH 110-1306.5-7.5 (various multiplicities)
Aromatic C-O 145-155-
Methoxyl (-OCH₃) 55-603.8-4.0 (s)
Benzylic CH/CH₂ 30-502.5-3.5 (various multiplicities)
Oxygenated Aliphatic CH/CH₂ 60-803.5-4.5 (various multiplicities)

Table 2: Key Spectroscopic Data for this compound

Technique Parameter Expected Value/Range
HRMS (ESI+) [M+H]⁺Dependent on the exact molecular formula of this compound.
[M+Na]⁺[M+H]⁺ + 21.98
UV-Vis (Methanol) λmax~230 nm, ~280 nm
IR (KBr Pellet) ν (cm⁻¹)~3400 (O-H), ~2920 (C-H), ~1600, 1510 (C=C, aromatic)

Visualizations

Experimental and Troubleshooting Workflows

Experimental_Workflow cluster_extraction Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Extraction Extraction of this compound Purification Purification (e.g., HPLC) Extraction->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis IR IR Spectroscopy Purification->IR Data_Integration Data Integration & Interpretation NMR->Data_Integration MS->Data_Integration UV_Vis->Data_Integration IR->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: General experimental workflow for the spectroscopic characterization of this compound.

Troubleshooting_Workflow Start Problem with Spectroscopic Data Check_Sample Check Sample Purity & Concentration Start->Check_Sample Check_Instrument Check Instrument Parameters & Calibration Check_Sample->Check_Instrument Sample OK Re_run Re-run Experiment Check_Sample->Re_run Sample Issue Found Check_Instrument->Re_run Instrument Issue Found Consult_Expert Consult Literature or Expert Check_Instrument->Consult_Expert Instrument OK Resolved Problem Resolved Re_run->Resolved Consult_Expert->Resolved

Caption: A logical workflow for troubleshooting common issues in spectroscopic experiments.

References

Validation & Comparative

A Comparative Guide to the Structure Elucidation and Confirmation of (-)-Illisimonin A

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: Initial searches for "Biondinin C" did not yield sufficient scientific literature detailing its structure elucidation. To fulfill the request for a comprehensive comparison guide on structure determination, this document focuses on (-)-illisimonin A , a complex sesquiterpenoid isolated from Illicium simonsii. The journey of elucidating its structure, which involved a revision of its absolute configuration through total synthesis, provides an excellent case study for the methodologies employed in modern natural product chemistry.

(-)-Illisimonin A is a structurally intricate sesquiterpenoid isolated from the fruits of Illicium simonsii.[1][2][3] It exhibits neuroprotective effects, making it a molecule of significant interest for drug development.[2][3] However, its complex, caged pentacyclic scaffold, featuring a rare trans-pentalene motif and seven contiguous stereocenters, presented a formidable challenge for its initial structure elucidation and subsequent confirmation.

Initial Structure Proposal vs. Confirmed Structure

The initial structural assignment of (-)-illisimonin A was based on extensive spectroscopic analysis of the isolated natural product. The absolute configuration was proposed as 1R,4R,5R,6R,7S,9S,10S by comparing experimental and calculated electronic circular dichroism (ECD) spectra. However, the first total synthesis of illisimonin A by Rychnovsky and co-workers revealed a discrepancy, leading to a revision of the absolute configuration. The correct absolute configuration was determined to be 1S,4S,5S,6S,7R,9R,10R through X-ray crystallographic analysis of a heavy-atom derivative of a synthetic intermediate.

The workflow for the structure elucidation and confirmation can be visualized as follows:

G cluster_0 Initial Elucidation cluster_1 Confirmation & Revision Isolation Isolation Spectroscopic Analysis Spectroscopic Analysis Isolation->Spectroscopic Analysis NMR, MS, IR Proposed Structure Proposed Structure Spectroscopic Analysis->Proposed Structure Connectivity Proposed Absolute Config Proposed Absolute Config Proposed Structure->Proposed Absolute Config ECD Calculation Total Synthesis Total Synthesis Proposed Absolute Config->Total Synthesis Discrepancy found Synthetic Illisimonin A Synthetic Illisimonin A Total Synthesis->Synthetic Illisimonin A Synthetic Intermediate Synthetic Intermediate X-ray Crystallography X-ray Crystallography Synthetic Intermediate->X-ray Crystallography Heavy-atom derivatization Revised Absolute Config Revised Absolute Config X-ray Crystallography->Revised Absolute Config NMR Comparison NMR Comparison Synthetic Illisimonin A->NMR Comparison Matches Natural Product Confirmed Relative Config Confirmed Relative Config NMR Comparison->Confirmed Relative Config

Figure 1: Workflow of Illisimonin A Structure Elucidation and Revision.

Spectroscopic Data Comparison

The confirmation of the relative configuration of illisimonin A was achieved by comparing the NMR spectra of the synthetic sample with that of the natural product. The identical chemical shifts and coupling patterns provided strong evidence for the correctness of the synthesized carbon skeleton and stereochemistry.

Position ¹H NMR (δ, ppm, CDCl₃) ¹³C NMR (δ, ppm, CDCl₃)
1-78.4
22.26 (dd, J = 13.5, 6.5 Hz), 1.95 (dd, J = 13.5, 2.0 Hz)39.5
34.60 (dd, J = 6.5, 2.0 Hz)81.2
4-108.9
5-56.1
6-55.9
7-92.5
85.95 (d, J = 6.0 Hz), 5.83 (d, J = 6.0 Hz)138.8, 134.9
9-51.2
10-88.1
113.98 (s)71.9
121.15 (s)21.4
131.05 (s)15.7
141.25 (s)24.3
151.83 (s)18.2

Table 1: ¹H and ¹³C NMR data for synthetic (±)-illisimonin A, which matched the data reported for the natural product.

Confirmation through Total Synthesis

The total synthesis of (-)-illisimonin A was instrumental not only in confirming its relative stereochemistry but also in revising its absolute configuration. A key strategic element in the synthesis by Rychnovsky's group was a type-3 semipinacol rearrangement to construct the strained trans-pentalene core.

The general synthetic approach is outlined below:

G Start Simple Precursors KeyIntermediate Diels-Alder Cycloaddition (cis-pentalene formation) Start->KeyIntermediate Rearrangement Semipinacol Rearrangement (trans-pentalene formation) KeyIntermediate->Rearrangement FinalSteps Functional Group Manipulations & C-H Oxidation Rearrangement->FinalSteps End (-)-Illisimonin A FinalSteps->End

References

In-Depth Bioactivity Analysis: A Comparative Study of Biondinin C and Other Monoterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the biological activities of Biondinin C with other selected monoterpenoids remains challenging due to the current lack of publicly available scientific literature and experimental data specifically identifying and characterizing "this compound."

Extensive searches of chemical databases and scientific literature have yielded information on "Biondinin A," a lignan (B3055560) isolated from Magnolia biondii, but no corresponding data for a "this compound." Consequently, a direct comparative analysis as requested cannot be performed at this time.

However, to provide a relevant framework for researchers, scientists, and drug development professionals, this guide will present a comparative overview of the known bioactivities of several well-characterized monoterpenoids. This information can serve as a valuable reference for understanding the therapeutic potential within this class of compounds and for contextualizing the potential bioactivity of novel agents like this compound, should data become available in the future.

Comparative Bioactivity of Prominent Monoterpenoids

Monoterpenoids are a diverse class of natural products known for a wide array of biological activities. The following table summarizes the key bioactivities of several representative monoterpenoids, providing a baseline for comparison.

MonoterpenoidKey BioactivitiesReported IC50/EC50 ValuesCell Lines/Model Systems
Limonene Anticancer, Anti-inflammatory, AntioxidantVaries significantly with cancer typeBreast cancer (MCF-7), Colon cancer (HT-29)
Menthol Analgesic, Cooling agent, Antibacterial-Sensory neurons, various bacterial strains
Carvacrol Antibacterial, Antifungal, Antioxidant, AnticancerEffective against E. coli, S. aureusVarious cancer cell lines (e.g., HeLa, A549)
Thymol Antibacterial, Antifungal, Anti-inflammatoryPotent against foodborne pathogensMacrophages (RAW 264.7)
β-Pinene Anti-inflammatory, Antimicrobial, Antitumor-Murine models of inflammation, various cancer cell lines

Experimental Protocols for Assessing Bioactivity

The bioactivities listed above are typically determined using a variety of standardized in vitro and in vivo experimental protocols. Understanding these methods is crucial for interpreting and comparing data across different studies.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure cytotoxicity of potential medicinal agents against cancer cell lines.

Workflow for MTT Assay:

MTT_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of the test compound B->C D Incubate for 24-72 hours C->D E Add MTT solution D->E F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Antibacterial Activity Assessment: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Workflow for Broth Microdilution:

Microdilution_Workflow A Prepare serial dilutions of the test compound in broth B Inoculate with a standardized bacterial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Observe for turbidity C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Caption: Workflow of the broth microdilution method for MIC determination.

Signaling Pathways Modulated by Monoterpenoids

Monoterpenoids exert their biological effects by modulating various intracellular signaling pathways. For instance, the anti-inflammatory effects of many monoterpenoids are attributed to the inhibition of the NF-κB signaling pathway.

NF-κB Signaling Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.

NFkB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK IkB IκB IKK->IkB Ubiquitination & Degradation NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation NFkB_IkB NF-κB-IκB Complex NFkB_IkB->IKK Phosphorylation NFkB_IkB->NFkB Release DNA DNA NFkB_n->DNA Gene Inflammatory Gene Transcription DNA->Gene Monoterpenoids Monoterpenoids Monoterpenoids->IKK Inhibition Stimuli Inflammatory Stimuli Stimuli->IKK

Caption: Inhibition of the NF-κB signaling pathway by monoterpenoids.

Conclusion

While a direct comparison involving this compound is not currently possible, this guide provides a comprehensive overview of the methodologies and known bioactivities of other well-studied monoterpenoids. This information serves as a foundational resource for researchers in the field of natural product drug discovery. The scientific community awaits the isolation and characterization of this compound, which would enable a direct and thorough comparison of its biological profile against other members of this important class of compounds. Future research should focus on isolating and elucidating the structure of this compound and subsequently evaluating its bioactivity using the standardized protocols outlined in this guide.

Quantitative Comparison of Bioactive Compounds from Illicium simonsii

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of bioactive compounds isolated from the medicinal plant Illicium simonsii reveals a diverse range of pharmacological activities, offering potential therapeutic applications in antiviral, neuroprotective, anti-inflammatory, and anticancer treatments. This guide provides a detailed comparison of the performance of various compounds from I. simonsii, supported by available experimental data. While the initial query included "Biondinin C," extensive literature searches did not yield specific information on this compound within the context of Illicium simonsii. Therefore, this guide focuses on other well-documented bioactive constituents of the plant.

The following table summarizes the reported biological activities of several key compounds isolated from Illicium simonsii. The data is presented to facilitate a direct comparison of their potency and efficacy in various experimental models.

CompoundBiological ActivityAssayCell Line/ModelResult
Illisimonone A AntiviralCoxsackie B3 Virus Inhibition-IC50: 3.70 μM[1]
Illisimonin B NeuroprotectiveOxygen-Glucose DeprivationSK-N-SH57.6% cell survival[1]
Henrylactone A NeuroprotectiveOxygen-Glucose DeprivationSK-N-SH58.0% cell survival[1]
Isodunnianol NeuroprotectiveAcetylcholinesterase Inhibition-IC50: 13.0 µM[1]
Compound 20 Anti-inflammatoryNitric Oxide Production InhibitionMouse Peritoneal Macrophages84.2 ± 5.9% inhibition at 10 μM[1]
Compound 22 Anti-inflammatoryNitric Oxide Production InhibitionMouse Peritoneal Macrophages71.7 ± 1.0% inhibition at 10 μM
Anisatin CytotoxicCell Growth InhibitionSMMC-7721Growth inhibition reported
(1S)-minwanenone CytotoxicCell Growth InhibitionSMMC-7721Growth inhibition reported

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

Neuroprotective Activity Assay: Oxygen-Glucose Deprivation (OGD)

This protocol is designed to mimic ischemic conditions in vitro to assess the neuroprotective effects of compounds.

  • Cell Culture: Human neuroblastoma SK-N-SH cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

  • OGD Induction:

    • The culture medium is replaced with glucose-free DMEM.

    • Cells are then transferred to a hypoxic chamber with a gas mixture of 95% N2 and 5% CO2 for a specified period (e.g., 4-6 hours) to induce cell injury.

  • Compound Treatment: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the glucose-free DMEM at desired concentrations during the OGD period. A vehicle control (DMSO) is run in parallel.

  • Reoxygenation: Following OGD, the medium is replaced with complete DMEM (containing glucose and serum), and the cells are returned to normoxic conditions (95% air, 5% CO2) for 24 hours.

  • Assessment of Cell Viability: Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm, and the cell survival rate is calculated as the percentage of viable cells in the treated group compared to the control group.

Anti-inflammatory Activity Assay: Nitric Oxide (NO) Production Inhibition

This assay evaluates the ability of compounds to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Murine macrophage RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.

  • Compound and LPS Treatment:

    • The culture medium is replaced with fresh medium containing the test compounds at various concentrations.

    • After a 30-minute pre-incubation with the compounds, the cells are stimulated with 1 µg/mL of LPS for 20-24 hours to induce NO production.

  • Measurement of Nitrite (B80452): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine in 5% phosphoric acid) are mixed and incubated for 10 minutes at room temperature.

  • Data Analysis: The absorbance is measured at 540 nm. The percentage of NO production inhibition is calculated by comparing the nitrite concentration in the compound-treated wells with that in the LPS-stimulated control wells.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate key signaling pathways and a typical experimental workflow relevant to the bioactivity of compounds from Illicium simonsii.

experimental_workflow cluster_preparation Sample Preparation cluster_assays Bioactivity Screening cluster_analysis Data Analysis plant_material Illicium simonsii Plant Material extraction Extraction plant_material->extraction fractionation Bioassay-guided Fractionation extraction->fractionation isolation Compound Isolation fractionation->isolation neuro_assay Neuroprotective Assay (e.g., OGD) isolation->neuro_assay antiinflam_assay Anti-inflammatory Assay (e.g., NO Inhibition) isolation->antiinflam_assay antiviral_assay Antiviral Assay isolation->antiviral_assay cytotoxic_assay Cytotoxicity Assay (e.g., MTT) isolation->cytotoxic_assay ic50 IC50 / EC50 Determination neuro_assay->ic50 viability Cell Viability Analysis neuro_assay->viability antiinflam_assay->ic50 antiinflam_assay->viability antiviral_assay->ic50 antiviral_assay->viability cytotoxic_assay->ic50 cytotoxic_assay->viability statistical_analysis Statistical Analysis ic50->statistical_analysis viability->statistical_analysis

Caption: A generalized workflow for the isolation and bioactivity screening of compounds from Illicium simonsii.

nfkb_stat3_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS / Pro-inflammatory Stimuli tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 ikk IKK myd88->ikk nfkb_ikb NF-κB-IκB Complex ikk->nfkb_ikb Phosphorylates IκB ikb IκB nfkb NF-κB nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation nfkb_ikb->nfkb Releases NF-κB il6r IL-6R jak JAK il6r->jak stat3 STAT3 jak->stat3 Phosphorylates p_stat3 p-STAT3 stat3->p_stat3 stat3_nuc p-STAT3 p_stat3->stat3_nuc Dimerization & Translocation gene_transcription Gene Transcription (TNF-α, IL-1β, IL-6, iNOS, CyclinD1, Bcl-2) nfkb_nuc->gene_transcription Activates stat3_nuc->gene_transcription Activates il6 IL-6 gene_transcription->il6 Induces expression of il6->il6r compounds Illicium simonsii Compounds compounds->ikk Inhibition compounds->jak Inhibition

Caption: The interconnected NF-κB and STAT3 signaling pathways, potential targets for anti-inflammatory and anticancer compounds from Illicium simonsii.

References

Validating the Mechanism of Action of Biondinin C: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the hypothetical compound Biondinin C's performance against other alternatives in inhibiting the PI3K/Akt signaling pathway. All data presented is based on existing research of known inhibitors of this pathway and is intended to serve as a framework for the evaluation of novel compounds like this compound.

The compound "this compound" is used here as a hypothetical example to illustrate the process of validating a mechanism of action. The experimental data and comparisons are based on published results for well-characterized PI3K inhibitors.

Unraveling the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Its frequent dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. The pathway is initiated by the activation of receptor tyrosine kinases or G-protein coupled receptors, which leads to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger. PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a wide array of substrates, ultimately leading to the regulation of various cellular functions.

This compound is a novel investigational compound hypothesized to be a potent and selective inhibitor of the PI3K/Akt pathway. Validating this proposed mechanism of action is a critical step in its development as a potential therapeutic agent. This guide outlines the key experiments and provides comparative data to aid in this validation process.

Comparative Analysis of PI3K Inhibitors

To objectively assess the efficacy and selectivity of this compound, its performance should be benchmarked against a panel of known PI3K inhibitors with varying isoform selectivities. For the purpose of this guide, we will use Pictilisib (GDC-0941) as a stand-in for our hypothetical this compound, and compare it with other well-characterized PI3K inhibitors.

Biochemical Potency and Isoform Selectivity

The initial step in characterizing a PI3K inhibitor is to determine its biochemical potency against the different isoforms of the PI3K enzyme. This is typically achieved through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

InhibitorPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kδ (IC50, nM)PI3Kγ (IC50, nM)
This compound (e.g., Pictilisib/GDC-0941) 3 33 3 75
Alpelisib (BYL719)51158290250
Idelalisib (CAL-101)860040002.589
Buparlisib (BKM120)52166116262

Data is compiled from various sources and should be considered representative. Actual values can vary based on experimental conditions.

Cellular Activity: Inhibition of Akt Phosphorylation

To confirm that the inhibitor is active in a cellular context, its ability to block the PI3K pathway in intact cells is assessed. A common method is to measure the phosphorylation of Akt at key residues (Serine 473 and Threonine 308) via Western blotting.

InhibitorCell LineIC50 for p-Akt (Ser473) Inhibition (nM)
This compound (e.g., Pictilisib/GDC-0941) MDA-MB-361 28
This compound (e.g., Pictilisib/GDC-0941) PC3 37
This compound (e.g., Pictilisib/GDC-0941) U87MG 46

This table presents representative data on the cellular activity of Pictilisib (GDC-0941) in inhibiting Akt phosphorylation.

Anti-proliferative Effects on Cancer Cell Lines

A crucial aspect of validating a potential anti-cancer agent is to determine its effect on the viability and proliferation of cancer cells. The IC50 values for cell viability are determined using assays such as the MTT assay.

InhibitorMDA-MB-468 (Breast)SF-268 (CNS)HCT-116 (Colon)
This compound (e.g., Pictilisib/GDC-0941) 0.72 µM 0.95 µM 1.08 µM
Alpelisib (BYL719)>10 µM1.2 µM0.8 µM
Buparlisib (BKM120)0.4 µM0.5 µM0.6 µM

This table provides a comparative overview of the anti-proliferative effects of different PI3K inhibitors on various cancer cell lines.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are protocols for the key experiments cited in this guide.

In Vitro PI3K Kinase Assay (Luminescence-based)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified PI3K isoforms.

Materials:

  • Recombinant human PI3K isoforms (α, β, δ, γ)

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol (B35011) 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • Phosphatidylinositol (4,5)-bisphosphate (PIP2) substrate

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Test compound (e.g., this compound) dissolved in DMSO

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in kinase assay buffer.

  • Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 10 µL of the diluted PI3K enzyme solution to each well.

  • Incubate the plate at room temperature for 15 minutes.

  • Initiate the kinase reaction by adding 10 µL of a solution containing PIP2 and ATP.

  • Incubate the reaction at room temperature for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Western Blot for Phosphorylated Akt (p-Akt)

This technique is used to measure the levels of phosphorylated Akt in cells treated with the inhibitor, providing a direct measure of pathway inhibition.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, a breast cancer cell line with a PIK3CA mutation)

  • Cell culture medium and supplements

  • Test compound (e.g., this compound)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-p-Akt Ser473, anti-total Akt)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or DMSO for the desired time.

  • Lyse the cells with ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Separate 20-30 µg of protein per lane by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate.

  • Strip the membrane and re-probe with an antibody against total Akt for loading control.

  • Quantify the band intensities to determine the ratio of p-Akt to total Akt.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Test compound (e.g., this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treat the cells with a serial dilution of the test compound or DMSO for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.

Visualizing the Mechanism and Workflow

Diagrams are provided to illustrate the signaling pathway and a typical experimental workflow for validating the mechanism of action of a PI3K inhibitor.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation Downstream Downstream Effectors Akt->Downstream Proliferation Cell Growth & Proliferation Downstream->Proliferation Survival Cell Survival Downstream->Survival BiondininC This compound BiondininC->PI3K

Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Hypothesized PI3K Inhibitor (this compound) biochemical In Vitro Kinase Assay (Determine IC50 vs PI3K isoforms) start->biochemical cellular_pathway Western Blot for p-Akt (Confirm cellular pathway inhibition) biochemical->cellular_pathway cellular_effect Cell Viability Assay (MTT) (Assess anti-proliferative effect) cellular_pathway->cellular_effect data_analysis Data Analysis & Comparison (Benchmark against known inhibitors) cellular_effect->data_analysis conclusion Conclusion: Validate Mechanism of Action data_analysis->conclusion

Caption: Experimental workflow for validating the mechanism of action of this compound.

General Experimental Workflow for In Vivo Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

Information regarding in vivo efficacy studies of Biondinin C in animal models is currently unavailable in publicly accessible scientific literature.

Extensive searches for "this compound" and related terms did not yield any specific in vivo efficacy studies, comparative data with alternative treatments, or detailed experimental protocols in animal models. While a compound named "Biondinin A" is listed in the PubChem database, there is no associated information regarding its biological activity or any in vivo research.[1]

This lack of available data prevents the creation of a detailed comparison guide as requested. The core requirements, including data presentation in tables, detailed experimental protocols, and visualization of signaling pathways, cannot be fulfilled without primary research data.

Researchers, scientists, and drug development professionals interested in the in vivo efficacy of "this compound" are encouraged to:

  • Verify the compound name and any alternative nomenclature. It is possible that the compound is researched under a different name.

  • Consult proprietary research databases or internal company data that may not be publicly available.

  • Initiate novel preclinical research to determine the in vivo efficacy, mechanism of action, and safety profile of this compound.

For researchers planning to conduct such studies, a general workflow for in vivo efficacy assessment is outlined below.

A typical experimental workflow for assessing the in vivo efficacy of a new compound like this compound would involve several key stages. This process is designed to move from initial safety and dosing assessments to robust efficacy trials in relevant animal models of a specific disease.

G cluster_0 Pre-Efficacy Assessment cluster_1 Efficacy Evaluation cluster_2 Post-Efficacy Analysis a Compound Formulation & Solubility Testing b Acute Toxicity & Dose Range-Finding Studies (e.g., MTD determination) a->b c Pharmacokinetic (PK) Studies (ADME) b->c d Selection of Appropriate Animal Model c->d e Study Design: Control & Treatment Groups, Sample Size Calculation d->e f Compound Administration (Route, Dose, Frequency) e->f g Monitoring of Disease Progression & Efficacy Endpoints f->g h Collection of Biological Samples (Blood, Tissues) g->h i Data Analysis & Statistical Evaluation h->i j Histopathological Analysis i->j k Biomarker Analysis (e.g., Western Blot, ELISA, qPCR) j->k l Pharmacodynamic (PD) Modeling k->l

Caption: General workflow for in vivo efficacy studies.

Hypothetical Signaling Pathway Investigation

Should future research identify an anticancer activity for this compound, a potential mechanism could involve the modulation of key signaling pathways implicated in cancer progression, such as the PI3K/Akt and MAPK pathways. The following diagram illustrates a hypothetical mechanism of action.

cluster_pathway Hypothetical Signaling Pathway for this compound This compound This compound Receptor Receptor This compound->Receptor Binds to PI3K PI3K Receptor->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Promotes Cell Growth Cell Growth mTOR->Cell Growth Proliferation Proliferation mTOR->Proliferation

Caption: Hypothetical signaling pathway for this compound.

Without concrete experimental data, any comparison or detailed guide on the in vivo efficacy of this compound remains speculative. The scientific community awaits peer-reviewed publications to substantiate any potential therapeutic claims of this compound.

References

No Information Available on Analytical Methods for Biondinin C

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive searches have yielded no specific information on a compound identified as "Biondinin C" or any associated analytical methodologies. Consequently, a comparison guide for the cross-validation of its analytical methods cannot be compiled at this time.

The term "cross-validation" in analytical chemistry refers to the process of assessing the equivalency of two or more different analytical methods. This is a critical step in drug development and other scientific research to ensure that data generated by different laboratories or using different techniques are comparable and reliable. The process typically involves comparing data from parameters such as linearity, accuracy, precision, selectivity, and stability.

For a cross-validation guide to be created, foundational information on the analytical methods themselves is required. This would include details on the principles of the methods, the instrumentation used, and the specific validation parameters that have been assessed. Without any published data on analytical techniques for "this compound," it is not possible to provide a comparative analysis.

It is possible that "this compound" is a novel or less-studied compound with analytical methods that are not yet publicly documented. Researchers and professionals seeking information on this topic are advised to verify the compound's name and consult specialized scientific databases or publications that may contain more recent or specific findings.

No Published Structure-Activity Relationship Studies Found for Biondinin C Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature, no specific studies detailing the structure-activity relationship (SAR) of Biondinin C analogs could be identified. This compound is a monoterpenoid that has been isolated from the fruits of Illicium simonsii. While the existence of this natural product is confirmed, it appears that research into the synthesis and biological evaluation of its analogs is either not yet published or not widely available in the public domain.

The initial investigation into this compound and its derivatives did not yield any publications that would provide the necessary quantitative data, experimental protocols, or descriptions of signaling pathways required to construct a detailed comparison guide as requested. Searches for "structure-activity relationship of this compound analogs," "this compound analogs synthesis and biological activity," and related queries did not return relevant results.

Further attempts to locate information on the broader category of Illicium monoterpenoids also failed to produce specific SAR studies on this compound. The scientific literature contains reports on the isolation of various compounds from Illicium species and the biological activities of other classes of natural products, but a direct comparison of this compound analogs is absent.

Without access to studies that have systematically modified the structure of this compound and evaluated the corresponding changes in biological activity, it is not possible to:

  • Present a table of quantitative data (e.g., IC50, EC50 values).

  • Provide detailed experimental methodologies for key biological assays.

  • Create diagrams of signaling pathways or experimental workflows related to this compound analogs.

Therefore, the requested comparative guide on the structure-activity relationship of this compound analogs cannot be generated at this time due to the lack of foundational research data in the scientific literature. Researchers, scientists, and drug development professionals interested in this specific compound may need to conduct primary research to establish its SAR.

A Comparative Analysis of Neuroprotective Agents: Evaluating Efficacy and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for effective therapies against neurodegenerative diseases and acute brain injury, a diverse array of compounds with neuroprotective potential has been investigated. This guide provides an independent verification of the neuroprotective potential of several promising agents, comparing their performance based on available experimental data. While the initial focus was on a compound referred to as "Biondinin C," no specific scientific literature could be retrieved under this name, suggesting it may be a novel, not-yet-published compound or a misnomer. Therefore, this guide will focus on a comparative analysis of three well-researched neuroprotective agents with distinct mechanisms of action: Brain-Derived Neurotrophic Factor (BDNF) as a representative neurotrophin, Procyanidins as an example of a potent antioxidant, and Curcumin, known for its anti-inflammatory and antioxidant properties.[1][2][3] This comparison aims to provide researchers, scientists, and drug development professionals with a clear, data-driven overview to inform future research and therapeutic strategies.

Comparative Efficacy of Neuroprotective Agents

The neuroprotective efficacy of BDNF, Procyanidins, and Curcumin has been evaluated in various in vitro and in vivo models of neuronal injury. The following table summarizes key quantitative data from these studies, highlighting their performance in critical assays.

CompoundModel SystemKey AssayConcentration/DoseOutcome
BDNF (chimeric peptide) Animal model of transient MCAO (stroke)Infarct Volume ReductionSingle intravenous injection68-70% reduction in infarct volume[1]
Procyanidins (PCs) PC12 cells treated with H2O2 (oxidative stress)Cell Viability1, 2, and 4 µg/mLSignificantly protected against H2O2-induced cytotoxicity[2]
Procyanidins (PCs) Zebrafish larvae treated with H2O2Antioxidant Enzyme Activity (SOD, CAT, GSH-Px)4, 8, or 16 µg/mLEnhanced antioxidant activities and decreased ROS and MDA levels
Curcumin PD modelsStriatal Dopamine (B1211576) LevelsNot specifiedImproved striatal dopamine levels and chelated Fe2+
Curcumin General neuroinflammation modelsInhibition of iNOS and NO productionNot specifiedPotently inhibited the production of NO and iNOS

Experimental Protocols

Detailed methodologies are crucial for the independent verification and replication of scientific findings. Below are the experimental protocols for the key assays cited in this guide.

1. In Vivo Model of Transient Middle Cerebral Artery Occlusion (MCAO)

  • Objective: To assess the neuroprotective effect of a BDNF chimeric peptide in an animal model of ischemic stroke.

  • Animal Model: Rats or mice are commonly used.

  • Procedure:

    • Anesthesia is induced in the animal.

    • A filament is inserted into the external carotid artery and advanced to the internal carotid artery to occlude the origin of the middle cerebral artery (MCA).

    • After a defined period of occlusion (e.g., 1 hour), the filament is withdrawn to allow for reperfusion.

    • The BDNF chimeric peptide is administered intravenously at a specific time point relative to the ischemic event (e.g., 1 hour after ischemia).

    • At a predetermined time post-treatment (e.g., 24 hours or 7 days), the animal is euthanized, and the brain is removed.

    • The brain is sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

    • The infarct volume is quantified using image analysis software.

2. In Vitro Model of Oxidative Stress in PC12 Cells

  • Objective: To evaluate the protective effect of Procyanidins against hydrogen peroxide (H2O2)-induced oxidative stress in a neuronal cell line.

  • Cell Line: PC12 cells, a rat pheochromocytoma cell line, are used as they exhibit neuronal characteristics.

  • Procedure:

    • PC12 cells are cultured in appropriate media and conditions.

    • Cells are pre-treated with varying concentrations of Procyanidins (e.g., 1, 2, or 4 µg/mL) for a specified duration (e.g., 24 hours).

    • Following pre-treatment, the cells are exposed to a neurotoxic concentration of H2O2 (e.g., 200 µM) for another 24 hours to induce oxidative stress.

    • Cell viability is assessed using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

    • Levels of reactive oxygen species (ROS) and malondialdehyde (MDA) can also be measured to quantify the extent of oxidative damage.

3. Measurement of Antioxidant Enzyme Activity in Zebrafish Larvae

  • Objective: To determine the in vivo effect of Procyanidins on antioxidant enzyme activity in a zebrafish model of oxidative stress.

  • Animal Model: Zebrafish larvae (e.g., 3 days post-fertilization).

  • Procedure:

    • Zebrafish larvae are exposed to varying concentrations of Procyanidins (e.g., 4, 8, or 16 µg/mL) in the presence or absence of H2O2 (e.g., 300 µM) for a set period (e.g., 4 days).

    • After the exposure period, larvae are collected and homogenized.

    • The homogenates are used to measure the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px) using commercially available assay kits.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which these compounds exert their neuroprotective effects is critical for drug development.

BDNF Signaling Pathway

BDNF is a neurotrophin that plays a crucial role in neuronal survival, growth, and differentiation. Its neuroprotective effects are primarily mediated through the activation of the TrkB receptor, which initiates several downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways. These pathways ultimately lead to the inhibition of apoptosis and the promotion of cell survival.

BDNF_Signaling BDNF BDNF TrkB TrkB Receptor BDNF->TrkB PI3K PI3K TrkB->PI3K MAPK_ERK MAPK/ERK Pathway TrkB->MAPK_ERK Akt Akt PI3K->Akt Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Neuronal_Survival Neuronal Survival MAPK_ERK->Neuronal_Survival Apoptosis_Inhibition->Neuronal_Survival

Caption: BDNF signaling cascade for neuroprotection.

Procyanidins and the Nrf2/ARE Pathway

Procyanidins exert their neuroprotective effects primarily by activating the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, leading to the transcription of a battery of antioxidant and detoxification genes, including those for SOD, CAT, and HO-1.

Procyanidins_Nrf2_Pathway Oxidative_Stress Oxidative Stress (e.g., H2O2) Nrf2_Activation Nrf2 Activation Oxidative_Stress->Nrf2_Activation Procyanidins Procyanidins Procyanidins->Nrf2_Activation Nrf2_Translocation Nrf2 Nuclear Translocation Nrf2_Activation->Nrf2_Translocation ARE_Binding Binding to ARE Nrf2_Translocation->ARE_Binding Antioxidant_Genes Expression of Antioxidant Genes (SOD, CAT, HO-1) ARE_Binding->Antioxidant_Genes Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection

Caption: Procyanidins' mechanism via Nrf2/ARE pathway.

Curcumin's Multi-Targeted Neuroprotection

Curcumin's neuroprotective effects are multifaceted, involving antioxidant, anti-inflammatory, and anti-protein aggregate activities. It can directly scavenge free radicals and also modulate signaling pathways involved in inflammation, such as inhibiting the production of nitric oxide (NO) and inducible nitric oxide synthase (iNOS).

Curcumin_Mechanism Curcumin Curcumin Antioxidant Antioxidant Activity (Free Radical Scavenging) Curcumin->Antioxidant Anti_inflammatory Anti-inflammatory Activity Curcumin->Anti_inflammatory Anti_protein Anti-protein Aggregation Curcumin->Anti_protein Neuroprotection Neuroprotection Antioxidant->Neuroprotection iNOS_NO Inhibition of iNOS and NO Anti_inflammatory->iNOS_NO Anti_protein->Neuroprotection iNOS_NO->Neuroprotection

Caption: Multi-target neuroprotective actions of Curcumin.

Experimental Workflow for Neuroprotective Compound Screening

The general workflow for identifying and validating a novel neuroprotective compound involves a multi-step process, from initial in vitro screening to in vivo validation.

Experimental_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation Cell_Culture Neuronal Cell Culture (e.g., PC12, SH-SY5Y) Toxicity_Induction Induction of Neurotoxicity (e.g., H2O2, Glutamate) Cell_Culture->Toxicity_Induction Compound_Treatment Treatment with Test Compound Toxicity_Induction->Compound_Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Compound_Treatment->Viability_Assay Lead_Compound Lead Compound Identification Viability_Assay->Lead_Compound Animal_Model Animal Model of Neurological Disorder (e.g., MCAO, MPTP) Compound_Admin Compound Administration Animal_Model->Compound_Admin Behavioral_Tests Behavioral Assessment Compound_Admin->Behavioral_Tests Histological_Analysis Histological and Biochemical Analysis Behavioral_Tests->Histological_Analysis Clinical_Trials Pre-clinical and Clinical Trials Histological_Analysis->Clinical_Trials Lead_Compound->Animal_Model

Caption: General workflow for neuroprotective drug discovery.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Biondinin C

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for researchers, scientists, and drug development professionals working with Biondinin C. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE) Specifications

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure. All personnel handling this compound must be trained in the correct donning and doffing of PPE.

PPE ComponentSpecificationPurpose
Gloves Double gloving with chemotherapy-rated nitrile gloves (ASTM D6978)Prevents skin contact and absorption. The outer glove should be changed regularly, especially after direct handling of the compound.
Gown Disposable, solid-front, back-closing gown made of a low-permeability fabricProtects skin and personal clothing from contamination.
Eye Protection Chemical splash goggles or a full-face shieldProtects eyes from splashes or aerosols.
Respiratory Protection NIOSH-approved N95 or higher respiratorRecommended when handling the powdered form of this compound or when there is a risk of aerosol generation.
Shoe Covers Disposable, slip-resistant shoe coversPrevents the spread of contamination outside of the designated work area.

Experimental Protocol: Safe Handling of this compound

This step-by-step protocol outlines the essential procedures for the safe handling of this compound from receipt to disposal.

1. Designated Work Area:

  • All work with this compound, particularly when handling the pure compound or preparing stock solutions, must be conducted in a designated area within a certified chemical fume hood or a Class II Type B2 biological safety cabinet.

  • The work surface should be covered with a disposable, absorbent, plastic-backed liner to contain any potential spills.

2. Preparation and Handling:

  • Before beginning any work, ensure that a cytotoxic spill kit is readily accessible.

  • Wear all required PPE as specified in the table above.

  • When weighing the solid form of this compound, do so within the containment of the fume hood to minimize the risk of inhalation.

  • For solubilizing the compound, use a closed system or techniques that minimize aerosol generation. Add the solvent slowly to the powdered compound.

3. Spill Management:

  • In the event of a spill, immediately alert others in the vicinity.

  • Evacuate the area if the spill is large or if there is a risk of significant aerosolization.

  • Wearing appropriate PPE, contain the spill using the materials from the cytotoxic spill kit.

  • Clean the area with an appropriate decontaminating solution, followed by a thorough wash with soap and water.

  • All materials used for cleanup must be disposed of as cytotoxic waste.

4. Disposal Plan:

  • All disposable materials that have come into contact with this compound, including gloves, gowns, shoe covers, pipette tips, and absorbent liners, must be disposed of in a designated, clearly labeled cytotoxic waste container.

  • Liquid waste containing this compound should be collected in a sealed, labeled, and leak-proof container for hazardous waste disposal according to institutional guidelines.

  • Solid this compound waste should be placed in a sealed container and disposed of as cytotoxic chemical waste.

Workflow for Safe Handling of this compound

BiondininC_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Chemical Fume Hood) cluster_cleanup Post-Handling & Disposal cluster_spill Spill Response prep_ppe 1. Don Appropriate PPE prep_area 2. Prepare Designated Work Area prep_ppe->prep_area prep_spill 3. Ensure Spill Kit is Accessible prep_area->prep_spill handle_weigh 4. Weigh Solid this compound prep_spill->handle_weigh handle_solubilize 5. Solubilize Compound handle_weigh->handle_solubilize cleanup_decontaminate 6. Decontaminate Work Surfaces handle_solubilize->cleanup_decontaminate spill_alert Alert & Evacuate handle_solubilize->spill_alert Spill Occurs cleanup_waste 7. Dispose of Contaminated Materials cleanup_decontaminate->cleanup_waste cleanup_doff 8. Doff PPE Correctly cleanup_waste->cleanup_doff spill_contain Contain Spill spill_alert->spill_contain spill_clean Clean & Decontaminate spill_contain->spill_clean spill_dispose Dispose of Spill Waste spill_clean->spill_dispose

Caption: Workflow for the safe handling of this compound.

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。